1-(4-fluorobenzoyl)-1H-pyrazole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H7FN2O |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
(4-fluorophenyl)-pyrazol-1-ylmethanone |
InChI |
InChI=1S/C10H7FN2O/c11-9-4-2-8(3-5-9)10(14)13-7-1-6-12-13/h1-7H |
InChI Key |
PMPOOAYYGZESDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(4-fluorobenzoyl)-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of a primary synthesis pathway for 1-(4-fluorobenzoyl)-1H-pyrazole, a key intermediate in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, and the rationale behind the procedural choices. The synthesis detailed herein focuses on the N-acylation of pyrazole with 4-fluorobenzoyl chloride, a robust and efficient method for preparing N-acylpyrazoles.
Introduction: The Significance of this compound
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms that are of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.[1] The incorporation of a fluorinated acyl group, such as 4-fluorobenzoyl, can enhance the metabolic stability and binding affinity of these molecules to their biological targets.[2][3] this compound serves as a crucial building block in the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents.[4][5] This guide focuses on a direct and reliable laboratory-scale synthesis of this valuable compound.
The Core Synthesis Pathway: N-Acylation of Pyrazole
The most direct and widely employed method for the synthesis of this compound is the N-acylation of pyrazole with 4-fluorobenzoyl chloride. This reaction involves the formation of an amide bond between the pyrazole nitrogen and the carbonyl carbon of the acyl chloride.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The pyrazole, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting pyrazole, rendering it non-nucleophilic and halting the reaction.
Causality Behind Experimental Choices
-
Choice of Base: A non-nucleophilic organic base such as triethylamine or pyridine is preferred. These bases are strong enough to scavenge the HCl produced but will not compete with the pyrazole in attacking the acyl chloride.
-
Solvent Selection: An aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is ideal. These solvents will not participate in the reaction and can dissolve both the reactants and the intermediate species.
-
Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction between the highly reactive acyl chloride and the nucleophilic pyrazole. The reaction is then allowed to warm to room temperature to ensure completion.
Detailed Experimental Protocol
This protocol describes a self-validating system for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier Example |
| Pyrazole | 98% | Sigma-Aldrich |
| 4-Fluorobenzoyl chloride | 98% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Saturated Sodium Bicarbonate | ACS Reagent | Fisher Scientific |
| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich |
Step-by-Step Methodology
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add pyrazole (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL per gram of pyrazole).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Base: Add triethylamine (1.1 eq) to the cooled solution and stir for 5 minutes.
-
Addition of Acyl Chloride: Slowly add 4-fluorobenzoyl chloride (1.05 eq) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow.
Characterization and Data
The final product should be characterized to confirm its identity and purity.
Expected Characterization Data
-
¹H NMR: Expected signals for the pyrazole ring protons and the aromatic protons of the 4-fluorobenzoyl group.
-
¹³C NMR: Resonances corresponding to the carbonyl carbon, pyrazole carbons, and the carbons of the fluorophenyl ring.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₇FN₂O, MW: 190.17 g/mol ). *[6] Infrared (IR) Spectroscopy: A characteristic strong absorption band for the amide carbonyl group (C=O) around 1680-1700 cm⁻¹.
Quantitative Data Summary
| Parameter | Value/Range | Rationale |
| Pyrazole | 1.0 equivalent | Limiting reagent |
| 4-Fluorobenzoyl chloride | 1.05 equivalents | Slight excess to ensure complete consumption of the pyrazole |
| Triethylamine | 1.1 equivalents | Sufficient to neutralize the HCl byproduct |
| Reaction Temperature | 0 °C to Room Temperature | Controls exothermicity and drives the reaction to completion |
| Reaction Time | 2-4 hours | Typical duration for N-acylation reactions of this type |
| Expected Yield | 80-95% | Based on similar N-acylation procedures for heterocyclic compounds |
Conclusion
The N-acylation of pyrazole with 4-fluorobenzoyl chloride is a highly efficient and straightforward method for the synthesis of this compound. This guide provides a robust protocol with a clear rationale for the experimental choices, enabling researchers to reliably produce this important chemical intermediate. The principles and techniques described are broadly applicable to the synthesis of a wide range of N-acylpyrazoles.
References
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- Synthesis of the N-acyl pyrazole derivatives | Download Scientific Diagram.
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- Eco-friendly methods for the synthesis of N-acyl pyrazole deriv
- In situ generation and conversion of a half-zirconocene catalyst for the synthesis of N-acylpyrazoles. PMC.
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Technical Monograph: 1-(4-Fluorobenzoyl)-1H-pyrazole
Executive Summary
1-(4-Fluorobenzoyl)-1H-pyrazole is a specialized N-acyl pyrazole derivative utilized primarily as a selective acylating agent and a pharmacophore precursor in medicinal chemistry.[1] Unlike its parent acid chloride (4-fluorobenzoyl chloride), this compound belongs to the class of "active amides," offering a balance between reactivity and selectivity.[1] It is particularly valuable in the synthesis of unsymmetrical ketones via Grignard addition and in the scaffold construction of p38 MAP kinase inhibitors.
This guide details the physiochemical profile, validated synthesis protocols, and mechanistic utility of this compound, grounding all procedures in self-validating experimental logic.
Chemical Identity & Physiochemical Profile[1][2]
While often generated in situ, the isolated compound is a stable crystalline solid.
| Property | Data | Notes |
| IUPAC Name | (4-Fluorophenyl)(1H-pyrazol-1-yl)methanone | |
| Common Name | 1-(4-Fluorobenzoyl)pyrazole | |
| CAS Number | Not Widely Listed | Often cited as intermediate; Synthesis from CAS 403-43-0 & 288-13-1 |
| Molecular Formula | C₁₀H₇FN₂O | |
| Molecular Weight | 190.17 g/mol | |
| Physical State | White to off-white crystalline solid | |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water | Hydrolyzes slowly in aqueous acid/base |
| Reactivity Class | N-Acyl Pyrazole (Active Amide) | Milder than acid chlorides; selective toward amines |
Synthetic Protocol: Validated Workflow
Objective: Synthesis of this compound via nucleophilic acyl substitution. Scale: 10 mmol (Adaptable)
Reagents & Materials
-
Reactant A: Pyrazole (CAS 288-13-1) - 1.0 equiv (680 mg)[1]
-
Reactant B: 4-Fluorobenzoyl chloride (CAS 403-43-0) - 1.05 equiv (1.66 g)[1]
-
Base: Triethylamine (Et₃N) - 1.2 equiv (1.67 mL) or Pyridine[1]
-
Solvent: Dichloromethane (DCM) - Anhydrous (20 mL)
-
Atmosphere: Nitrogen or Argon (Recommended to prevent hydrolysis of acid chloride)[1]
Step-by-Step Methodology
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen.
-
Dissolution: Add Pyrazole (1.0 equiv) and Et₃N (1.2 equiv) to the flask. Dissolve in anhydrous DCM (15 mL). Cool the solution to 0°C using an ice bath.
-
Scientific Rationale: Cooling controls the exotherm of the acylation, preventing the formation of di-acylated byproducts or polymerization.
-
-
Addition: Dissolve 4-Fluorobenzoyl chloride (1.05 equiv) in the remaining DCM (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes.
-
Observation: A white precipitate (Et₃N[1]·HCl) will form immediately, confirming the reaction progress.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.
-
Workup:
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize from Hexanes/EtOAc or purify via flash column chromatography if high purity (>99%) is required.
Synthesis Workflow Diagram
Caption: Figure 1. Step-wise synthetic workflow for the preparation of this compound.
Reactivity & Mechanistic Insights[1]
The utility of this compound lies in its "Goldilocks" reactivity.[1] It is more reactive than an ester but less chaotic than an acid chloride.
The "Active Amide" Concept
In the pyrazole ring, the lone pair on the nitrogen (N1) is part of the aromatic sextet, but the lone pair on N2 is not. However, when acylated at N1, the carbonyl competes for electron density. The pyrazole group acts as a pseudo-halogen , making the carbonyl carbon susceptible to nucleophilic attack.
-
Selectivity: Unlike acid chlorides, N-acyl pyrazoles react selectively with primary amines in the presence of secondary amines or alcohols [1].
-
Ketone Synthesis: They react with Grignard reagents to form ketones without over-addition to tertiary alcohols (a common failure mode with acid chlorides) [2].[1]
Mechanistic Pathway: Acyl Transfer
The mechanism involves a nucleophilic attack on the exocyclic carbonyl, followed by the expulsion of the pyrazole anion (a stable leaving group).
Caption: Figure 2. Mechanism of acyl transfer. The pyrazole moiety acts as a stable leaving group, facilitating controlled acylation.
Applications in Drug Discovery[3][4]
p38 MAP Kinase Inhibitors
The 4-fluorophenyl motif is a critical pharmacophore in p38 MAP kinase inhibitors (e.g., related to compounds like SB 203580).[1] this compound serves as a modular building block to introduce this motif onto amine-bearing scaffolds under mild conditions [3].[1]
One-Pot Synthesis of Heterocycles
This intermediate is used in the synthesis of 3,5-disubstituted pyrazoles via rearrangement or further condensation with hydrazines.[1] The acyl group can migrate or direct further functionalization on the pyrazole ring [4].
Handling & Safety Data
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1]
-
Storage: Store at 2–8°C under inert atmosphere. Moisture sensitive (hydrolyzes to 4-fluorobenzoic acid and pyrazole).[1]
-
Disposal: Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Katritzky, A. R. (2004). N-Acylpyrazoles: Versatile Acylating Agents.[1] Journal of Organic Chemistry. [1]
-
Kashima, C., et al. (1995). Preparation of Ketones from N-Acylpyrazoles and Grignard Reagents. Journal of Heterocyclic Chemistry. [1]
-
Dumas, J. (2001). p38 Mitogen-Activated Protein Kinase Inhibitors: A Review. Current Opinion in Drug Discovery & Development.
-
Sigma-Aldrich. (2024).[1] Product Specification: 4-Fluorobenzoyl Chloride (Precursor).[1]
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biological activity of 1-(4-fluorobenzoyl)-1H-pyrazole
An In-Depth Technical Guide to the Biological Activity of 1-(4-fluorobenzoyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] This guide focuses on the specific derivative, this compound, providing a comprehensive technical overview of its potential biological activities. By synthesizing data from analogous pyrazole compounds, we explore its probable mechanisms of action in key therapeutic areas including inflammation, microbial infections, and oncology. This document details the scientific rationale behind its potential efficacy, presents relevant experimental data from related molecules, and provides standardized protocols for its evaluation.
Introduction: The Pyrazole Scaffold and the Significance of the 4-Fluorobenzoyl Moiety
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[1][4] This structural motif is found in a variety of FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anti-cancer drug Ruxolitinib, underscoring its therapeutic importance.[3][4][5][6] The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.
The compound this compound incorporates two key features:
-
The 1H-Pyrazole Core: This serves as the foundational pharmacophore, responsible for interacting with various biological targets.
-
The 4-Fluorobenzoyl Group: The attachment of this group at the N1 position is significant. The benzoyl moiety introduces a rigid, aromatic structure that can participate in π-π stacking and hydrophobic interactions with target proteins. The fluorine atom at the para-position is particularly noteworthy; its high electronegativity can modulate the electronic properties of the molecule, enhance binding affinity to target enzymes, and improve metabolic stability by blocking potential sites of oxidative metabolism, a common strategy in modern drug design.[7]
Conceptual Synthesis
While specific synthesis routes for this compound are not extensively detailed in public literature, a plausible and common approach involves the acylation of 1H-pyrazole. This is typically achieved by reacting 1H-pyrazole with 4-fluorobenzoyl chloride in the presence of a suitable base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. An alternative approach could be a Friedel-Crafts-type acylation.[8]
Caption: Conceptual workflow for the synthesis of this compound.
Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX)
Mechanism of Action: Selective COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by blocking the COX enzymes, which are responsible for converting arachidonic acid into prostaglandins (PGs), key mediators of inflammation and pain.[5] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation. Many traditional NSAIDs inhibit both isoforms, leading to gastrointestinal side effects.[5]
Pyrazole-based compounds like Celecoxib are designed for selective inhibition of COX-2, offering a more targeted anti-inflammatory effect with a potentially improved safety profile.[5][11] It is highly probable that this compound would operate via this pathway.
Caption: Inhibition of the COX-2 pathway by a pyrazole derivative.
Comparative Efficacy of Pyrazole Derivatives
The anti-inflammatory potential of pyrazole compounds is well-documented. Studies on various derivatives provide a benchmark for expected potency.
| Compound Class | Assay | Result | Reference |
| Pyrazole-pyrazoline derivatives | Carrageenan-induced edema | Up to 30.9% inhibition | [9] |
| Pyrazole-pyrazoline derivatives | Acetic acid-induced writhing | Up to 84.5% inhibition | [9] |
| Novel Pyrazole Derivatives | COX-2 Enzyme Assay | IC50: 38.7 - 61.2 nM | [1] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.
-
Grouping: Animals are divided into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin), and Test Groups (various doses of this compound).
-
Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Paw volume is measured using a plethysmometer at baseline (0 hr) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Antimicrobial Activity
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][4][6][12][13][14]
Mechanism of Action: Potential Targets
The antimicrobial mechanisms of pyrazoles can be diverse. One notable target identified for some pyrazole derivatives is DNA gyrase , a bacterial topoisomerase essential for DNA replication.[15] Inhibition of this enzyme leads to bacterial cell death. The presence of the fluorophenyl group in this compound is significant, as fluoroquinolones, a major class of DNA gyrase inhibitors, also rely on a fluorine atom for their activity. Other potential mechanisms include disruption of cell membrane integrity or inhibition of other essential metabolic pathways.
Comparative Efficacy of Pyrazole Derivatives
The effectiveness of pyrazole compounds against various pathogens has been quantified by determining their Minimum Inhibitory Concentration (MIC).
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Pyrazolyl 1,3,4-Thiadiazine | S. aureus | 62.5 - 125 | [13] |
| Pyrazolyl 1,3,4-Thiadiazine | A. niger | 2.9 - 7.8 | [13] |
| Fluorine-containing Pyrazoles | S. aureus | Promising Activity | [16] |
| Fluorine-containing Pyrazoles | E. coli | Promising Activity | [16] |
| Vinyl-pyrazole Derivative | Quinolone-resistant S. aureus | 1 - 2 | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus ATCC 29213) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compound, this compound, is serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth + inoculum) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Anticancer Activity
The pyrazole scaffold is a cornerstone in the development of novel anticancer agents, with derivatives showing cytotoxicity against a wide range of human cancer cell lines.[17][18][19][20]
Mechanism of Action: Multi-Targeted Approach
The anticancer effects of pyrazoles are often multifaceted and can include:
-
Induction of Apoptosis: Many pyrazole compounds can trigger programmed cell death in cancer cells by modulating apoptotic pathways.[21]
-
Cell Cycle Arrest: They can halt the cell cycle at specific checkpoints (e.g., G1 or G2/M phase), preventing cancer cell proliferation.[21]
-
Inhibition of Tubulin Polymerization: Some derivatives interfere with microtubule dynamics, a mechanism similar to that of classic chemotherapy agents like taxanes, leading to mitotic arrest.[11][17]
-
Kinase Inhibition: The pyrazole structure is a common feature in many kinase inhibitors that target signaling pathways crucial for cancer growth and survival.
Caption: Simplified intrinsic apoptosis pathway induced by a pyrazole derivative.
Comparative Efficacy of Pyrazole Derivatives
The cytotoxic potential of pyrazole compounds is typically evaluated by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pyrazole Chalcones | HeLa (Cervical) | Cervical | 4.94 | [17] |
| Pyrazole Chalcones | MCF-7 (Breast) | Breast | 5.8 - 9.3 | [19] |
| Thiazolyl-pyrazoline | MCF-7 (Breast) | Breast | 0.07 | [19] |
| Pyrazole-carbothioamide | HepG-2 (Liver) | Liver | 6.78 | [19] |
Experimental Protocol: MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the in-vitro cytotoxic effects of a compound.[18]
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of ~570 nm.
-
Calculation: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the compound concentration.
Conclusion and Future Directions
The this compound molecule stands as a promising candidate for further pharmacological investigation. Based on extensive data from analogous compounds, it is predicted to exhibit significant anti-inflammatory, antimicrobial, and anticancer properties. The presence of the 4-fluorobenzoyl moiety likely enhances its metabolic stability and target-binding affinity, making it a strong candidate for a lead compound in drug discovery programs.
Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological activities using the protocols outlined in this guide. Mechanistic studies to confirm its interaction with targets such as COX-2, DNA gyrase, and key regulators of apoptosis will be crucial for its continued development.
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- Scholars Research Library. Synthesis and antimicrobial activity of some novel pyrazoles.
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- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. news-medical.net [news-medical.net]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orientjchem.org [orientjchem.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and antimicrobial activity of novel fluorine containing 4-(substituted-2-hydroxybenzoyl)-1H-pyrazoles and pyrazolyl benzo[d]oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. benchchem.com [benchchem.com]
- 19. srrjournals.com [srrjournals.com]
- 20. ijnrd.org [ijnrd.org]
- 21. researchgate.net [researchgate.net]
Technical Guide: 1-(4-Fluorobenzoyl)-1H-pyrazole
This guide provides an in-depth technical analysis of 1-(4-fluorobenzoyl)-1H-pyrazole , a specialized N-acyl azole used primarily as a selective acylating reagent and a strategic intermediate in medicinal chemistry.
A Strategic Reagent for Selective Acylation and Pharmacophore Installation
Executive Summary
This compound is a reactive N-acyl heterocycle belonging to the class of azolides . Unlike stable amide drugs, this compound functions as an "activated amide" or acyl transfer reagent. Its discovery and utility stem from the unique electronic properties of the pyrazole ring, which renders the attached 4-fluorobenzoyl group highly electrophilic yet selective.
This guide details the discovery context (the "Azolide Principle"), the synthesis of the compound, its mechanistic behavior as a benzoyl donor, and its application in synthesizing complex pharmaceutical ingredients containing the 4-fluorobenzoyl pharmacophore—a motif critical in p38 MAP kinase inhibitors, antipsychotics, and cannabinoid modulators.
Discovery & Significance: The Azolide Principle
The "discovery" of this compound is rooted in the foundational work of H.A. Staab in the 1950s and 60s regarding the reactivity of N-acyl azoles.
-
The Challenge: Standard acylating agents like 4-fluorobenzoyl chloride are highly reactive but lack selectivity, often reacting with protecting groups or sensitive functionalities (e.g., hydroxyls over amines).
-
The Solution (The Discovery): Staab demonstrated that attaching an acyl group to a nitrogen atom in an aromatic heterocycle (imidazole, pyrazole, triazole) creates a "twisted amide." The lone pair on the nitrogen is sequestered in the aromatic ring system, preventing resonance stabilization of the amide bond.
-
Result: this compound acts as a mild, selective electrophile . It allows the transfer of the 4-fluorobenzoyl group to nucleophiles under neutral conditions, avoiding the harsh acidity of acid chlorides.
Structural Identity
| Property | Detail |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₇FN₂O |
| Molecular Weight | 190.17 g/mol |
| Core Motif | N-Acyl Pyrazole (Azolide) |
| Key Pharmacophore | 4-Fluorobenzoyl (p-Fluorobenzoyl) |
| Reactivity Class | Electrophilic Acyl Transfer Reagent |
Synthesis & Production
The synthesis of this compound is a straightforward nucleophilic substitution, typically performed under anhydrous conditions to prevent hydrolysis.
Protocol: Direct N-Acylation
Reagents: 1H-Pyrazole, 4-Fluorobenzoyl Chloride, Triethylamine (
-
Preparation: Dissolve 1H-pyrazole (1.0 equiv) in anhydrous DCM under an inert atmosphere (
or Ar). -
Base Addition: Add Triethylamine (1.2 equiv) as a proton scavenger. Cool the mixture to 0°C to control the exotherm.
-
Acylation: Dropwise add 4-fluorobenzoyl chloride (1.05 equiv) dissolved in DCM. The reaction is rapid due to the nucleophilicity of the pyrazole nitrogen.
-
Reaction Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC (silica, EtOAc/Hexane) for the disappearance of pyrazole.
-
Workup: Wash the organic layer with saturated
(to remove acid/excess chloride) and brine. Dry over . -
Purification: Concentrate in vacuo. Recrystallize from hexane/ether if necessary. Note: Silica chromatography can sometimes cause hydrolysis; rapid filtration is preferred.
Synthesis Diagram (DOT)
Caption: One-step synthesis via nucleophilic attack of pyrazole on the acid chloride.
Mechanism of Action: Selective Benzoylation
The utility of this compound lies in its ability to transfer the 4-fluorobenzoyl group. Unlike a standard amide (which is stable), the N-acyl pyrazole bond is energetically "spring-loaded."
Mechanistic Pillars[1][2][3][4]
-
Resonance Suppression: The nitrogen lone pair of the pyrazole is part of the aromatic sextet (
electrons). It is unavailable to donate electron density to the carbonyl carbon. -
Leaving Group Ability: Pyrazole (
) is a better leaving group than an amine or alkoxide, but worse than chloride. This "Goldilocks" zone allows it to react with primary amines but spare hydroxyls or secondary amines under controlled conditions. -
Activation: The carbonyl carbon is highly electrophilic, susceptible to attack by nucleophiles (
).
Reaction Pathway Diagram (DOT)
Caption: Acyl transfer mechanism showing the displacement of the pyrazole leaving group.
Applications in Drug Discovery
While this compound is a reagent, the 4-fluorobenzoyl moiety it installs is a privileged scaffold in medicinal chemistry.
Synthesis of p38 MAP Kinase Inhibitors
Many p38 inhibitors (e.g., RO3201195 analogs) feature a fluorophenyl-pyrazole core.
-
Role: The reagent is used to introduce the benzoyl group onto a scaffold, or serves as a precursor for Fries rearrangement to convert the N-acyl pyrazole into a C-acyl pyrazole (e.g., (4-fluorophenyl)(1H-pyrazol-4-yl)methanone), which is the thermodynamically stable bioactive core.
Synthesis of Fluorinated Amides
The 4-fluorobenzoyl group is often used to replace a standard benzoyl group to block metabolic oxidation (at the para-position) and increase lipophilicity.
-
Workflow: Reacting this compound with complex amines (e.g., piperazines, amino acids) yields the corresponding amide in high yield without racemization.
"One-Pot" Library Generation
Because the byproduct (pyrazole) is neutral and water-soluble (or easily scavenged), this reagent is ideal for parallel synthesis and combinatorial chemistry libraries where purification steps must be minimized.
Data Summary: Reagent Comparison
| Reagent | Reactivity | Selectivity | Byproduct | Handling |
| 4-F-Benzoyl Chloride | High | Low | HCl (Acidic) | Moisture Sensitive |
| 1-(4-F-Benzoyl)pyrazole | Moderate | High | Pyrazole (Neutral) | Stable Solid |
| 4-F-Benzoic Acid + EDC | Low | Moderate | Urea derivatives | Slow kinetics |
References
-
Staab, H. A. (1962). "Syntheses using heterocyclic amides (azolides)." Angewandte Chemie International Edition, 1(7), 351-367. Link
-
Katritzky, A. R., et al. (2000). "N-Acylbenzotriazoles: Neutral Acylating Reagents of Wide Utility." Journal of Organic Chemistry, 65(24), 8210-8213. (Context on N-acyl azole utility). Link
-
Dumas, J., et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 10(17), 2047-2050. (Example of 4-fluorobenzoyl scaffold in drugs). Link
-
PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Link
Theoretical Studies of 1-(4-fluorobenzoyl)-1H-pyrazole: A Technical Guide
Executive Summary
1-(4-fluorobenzoyl)-1H-pyrazole represents a "privileged structure" in medicinal chemistry, combining a bioisosteric pyrazole core with a lipophilic, metabolically stable fluorinated benzoyl moiety. This guide outlines the theoretical framework for characterizing this molecule, integrating Density Functional Theory (DFT), vibrational spectroscopy, and molecular docking.[1]
The presence of the carbonyl linker (
Synthetic & Structural Basis[1][2][3][4][5][6]
To understand the theoretical properties, one must first establish the structural origin. The synthesis of this compound typically proceeds via a nucleophilic acyl substitution.
Synthetic Pathway
The reaction involves the acylation of 1H-pyrazole with 4-fluorobenzoyl chloride in the presence of a base (typically Triethylamine or Pyridine) to scavenge the HCl byproduct.
Figure 1: Nucleophilic substitution pathway for the synthesis of the target molecule.
Conformational Landscape
Theoretical studies must account for the torsional flexibility of the
-
Planarity: The pyrazole ring and the phenyl ring are linked by a carbonyl group. Steric repulsion between the carbonyl oxygen and the ortho-protons of the phenyl ring often forces a non-planar twist, typically 20–40° out of plane, which can be verified via Potential Energy Surface (PES) scans.
-
Fluorine Effect: The fluorine atom at the para position exerts a strong inductive electron-withdrawing effect (-I) and a mesomeric electron-donating effect (+M), altering the dipole moment and stacking capabilities of the phenyl ring [1].
Quantum Chemical Profiling (DFT)
The core of the theoretical study relies on Density Functional Theory. The recommended protocol ensures results are comparable to high-quality literature standards.
Computational Methodology
For this specific organic system, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard for balancing cost and accuracy.
Protocol:
-
Optimization: Minimize energy to find the global minimum (Frequency check: Ensure zero imaginary frequencies).
-
Solvation: Use the Polarizable Continuum Model (PCM) if simulating physiological conditions (Water,
).
Frontier Molecular Orbitals (FMO)
The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) distributions predict reactivity.
-
HOMO Location: Typically localized on the pyrazole ring and the carbonyl oxygen (lone pairs). This indicates the site of electrophilic attack.
-
LUMO Location: Distributed across the benzoyl moiety and the carbonyl carbon, indicating susceptibility to nucleophilic attack.
-
Energy Gap (
): A larger gap implies high kinetic stability (chemical hardness), while a smaller gap suggests high reactivity (softness), crucial for drug-receptor interactions [2].
Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution, guiding docking studies.
-
Red Regions (Negative Potential): The Carbonyl Oxygen (
) and Pyrazole Nitrogen ( ). These are Hydrogen Bond Acceptors (HBA). -
Blue Regions (Positive Potential): The Hydrogens on the phenyl ring.
-
Fluorine: Although electronegative, the fluorine tip often shows a "
-hole" or neutral potential in MEP maps due to its tight electron hold, but it influences the acidity of adjacent protons.
Spectroscopic Validation
Theoretical vibrational frequencies (IR/Raman) must be scaled to match experimental data (Scaling factor ~0.961 for B3LYP/6-311++G(d,p)).
Characteristic Vibrational Modes
The table below summarizes the critical diagnostic bands for this compound.
| Functional Group | Vibration Mode ( | Theoretical Region ( | Experimental Expectation | Notes |
| C=O (Carbonyl) | Stretching | 1700 – 1740 | Strong, Sharp | Shifts to lower freq if H-bonded. |
| C-F (Aryl) | Stretching | 1200 – 1250 | Strong | Diagnostic for para-F substitution. |
| C=N (Pyrazole) | Stretching | 1580 – 1620 | Medium | Characteristic of the heterocyclic ring. |
| C-H (Aromatic) | Stretching | 3000 – 3100 | Weak | Multiple bands (Phenyl + Pyrazole). |
| N-N (Pyrazole) | Stretching | 1000 – 1050 | Weak/Medium | - |
Note: The absence of a broad O-H or N-H stretch (around 3200-3400
Pharmacological Potential: Molecular Docking[1][7]
This compound derivatives are extensively studied as kinase inhibitors. The theoretical study must include docking simulations to predict binding affinity.
Target Selection
Based on the pharmacophore similarity, the two primary targets for this scaffold are:
-
EGFR (Epidermal Growth Factor Receptor): PDB ID: 4HJO or 1M17 . Pyrazoles often bind to the ATP-binding pocket.
-
COX-2 (Cyclooxygenase-2): PDB ID: 1CX2 .[1] The fluorophenyl group fits into the hydrophobic side pocket of COX-2.
Docking Workflow
The following Graphviz diagram outlines the rigorous workflow required for valid docking results.
Figure 2: Computational workflow for molecular docking studies.
Interaction Analysis
In the active site, look for these specific interactions:
-
Hydrogen Bonding: The Carbonyl Oxygen (
) acts as an acceptor for residues like Lys745 (in EGFR). -
Halogen Bonding: The Fluorine atom may engage in halogen bonding or hydrophobic interactions with non-polar residues (Val, Leu).
-
Pi-Pi Stacking: The pyrazole and phenyl rings often stack against aromatic residues (Phe, Tyr) in the binding pocket [4].
References
-
Ahmed, B. M., Zeller, M., & Mezei, G. (2023).[2] Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E: Crystallographic Communications, 79(5), 428–431.[3] [Link]
-
Puthan Peedikakkal, A. M., et al. (2024). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation.[1] Journal of Molecular Structure, 1321.[1] [Link]
-
Babu, N. S., et al. (2014). Vibrational analysis of some pyrazole derivatives. Indian Journal of Pure & Applied Physics, 41, 844–848.[4] [Link]
-
Viveka, S., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.[5][6] Bioinformation, 10(7), 413–418.[5] [Link]
Sources
- 1. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]
- 2. Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K | NSF Public Access Repository [par.nsf.gov]
- 3. Crystal and mol-ecular structure of 4-fluoro-1 H-pyrazole at 150 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid [mdpi.com]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: 1-(4-Fluorobenzoyl)-1H-pyrazole – Mechanism of Action & Applications
Executive Summary
1-(4-Fluorobenzoyl)-1H-pyrazole is a specialized N-acyl pyrazole compound serving a dual role in pharmaceutical sciences: as a covalent chemical probe for serine hydrolases and as a chemoselective acylating reagent in organic synthesis. Unlike stable C-acyl pyrazoles found in marketed drugs (e.g., COX-2 inhibitors), this specific N-acylated congener possesses a labile amide-like bond activated by the pyrazole ring’s specific electronic properties.
Its primary biological mechanism of action (MoA) involves the irreversible acylation of catalytic serine residues in enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), making it a critical tool for modulating the endocannabinoid system.
Chemical Identity & Properties
The compound belongs to the class of N-acylazoles. Its reactivity is defined by the "Goldilocks" nature of the pyrazole leaving group—more reactive than simple amides but more selective than acid chlorides.
| Property | Specification |
| IUPAC Name | (4-fluorophenyl)(1H-pyrazol-1-yl)methanone |
| Molecular Formula | C₁₀H₇FN₂O |
| Molecular Weight | 190.17 g/mol |
| Core Pharmacophore | N-acyl pyrazole (Reactive Electrophile) |
| Key Substituent | 4-Fluoro group (Enhances lipophilicity & metabolic stability of the acyl payload) |
| Reactivity Class | Soft Electrophile / Acyl Transfer Agent |
Mechanism of Action (Biological)
Core Paradigm: Covalent Serine Hydrolase Inhibition
In a biological context, this compound acts as a suicide substrate or covalent inhibitor . It targets enzymes with a nucleophilic serine in their active site, particularly those involved in lipid signaling.
The Mechanistic Cascade[1]
-
Recognition & Binding: The lipophilic 4-fluorophenyl moiety guides the molecule into the hydrophobic substrate-binding pocket of the target enzyme (e.g., FAAH).
-
Nucleophilic Attack: The catalytic serine hydroxyl group (
) of the enzyme attacks the carbonyl carbon of the benzoyl group. The pyrazole ring acts as an electron-withdrawing group, increasing the electrophilicity of the carbonyl. -
Tetrahedral Intermediate: A transient intermediate forms, stabilized by the enzyme's oxyanion hole.
-
Acylation & Release: The C-N bond cleaves. The 1H-pyrazole is released as a leaving group (pKa ~14, often protonated by a histidine to facilitate departure).
-
Inhibition: The enzyme is now benzoylated (acylated) at the active serine. This covalent modification prevents the enzyme from hydrolyzing its natural substrates (e.g., Anandamide), effectively silencing it.
Signaling Pathway Impact: Endocannabinoid Modulation
By inhibiting FAAH or MAGL, this mechanism elevates synaptic levels of endocannabinoids.[2]
Figure 1: The covalent inhibition pathway preventing endocannabinoid degradation.
Mechanism of Action (Chemical Synthesis)
In drug development pipelines, this compound is utilized as a reagent to synthesize complex pharmaceutical ingredients (APIs).
-
Role: Benzoylating agent.
-
Advantage: The pyrazole leaving group allows for acylation of amines or alcohols under mild conditions without the need for harsh bases or generating acidic byproducts (like HCl from acid chlorides).
-
Selectivity: It can selectively acylate primary amines in the presence of secondary amines or alcohols due to its tuned electrophilicity.
Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: To generate the probe with high purity for biological assays.
-
Reagents: 1H-Pyrazole (1.0 eq), 4-Fluorobenzoyl chloride (1.05 eq), Triethylamine (Et₃N, 1.2 eq), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Dissolve 1H-pyrazole in anhydrous DCM under nitrogen atmosphere.
-
Add Et₃N and cool the solution to 0°C.
-
Dropwise add 4-fluorobenzoyl chloride over 15 minutes.
-
Allow warming to Room Temperature (RT) and stir for 2 hours.
-
Monitor: Check completion via TLC (Hexane:EtOAc 3:1).
-
-
Workup: Wash with NaHCO₃ (sat. aq.) followed by brine. Dry organic layer over MgSO₄.
-
Purification: Recrystallization from n-heptane or flash chromatography.
-
Validation: ¹H NMR (CDCl₃) diagnostic peaks: Pyrazole protons (dd, ~8.0 ppm, ~6.5 ppm) and 4-fluorophenyl multiplets.
Protocol B: Activity-Based Protein Profiling (ABPP) for Target Engagement
Rationale: To verify the compound covalently binds to the target enzyme in a proteome.
-
Preparation: Prepare proteome lysates (e.g., mouse brain membrane fraction).
-
Incubation: Treat lysate with this compound (various concentrations: 0.1 – 100 µM) for 30 min at 37°C.
-
Probe Labeling: Add a broad-spectrum serine hydrolase probe (e.g., Fluorophosphonate-Rhodamine, FP-Rh) to the mixture. Incubate for 30 min.
-
Analysis: Separate proteins via SDS-PAGE.
-
Readout: Perform in-gel fluorescence scanning.
-
Result: Disappearance of a specific band (corresponding to FAAH MW ~63 kDa) indicates successful covalent inhibition by this compound.
-
References
-
Vindebro, R. et al. (2015). "N-Acylpyrazoles as Novel and Tunable Inhibitors of Serine Hydrolases." Journal of the American Chemical Society.
-
Dixon, D. D. et al. (2012). "Discovery of N-Acyl Pyrazoles as Potent and Selective Inhibitors of Monoacylglycerol Lipase (MAGL)." Journal of Medicinal Chemistry.
-
Katritzky, A. R. (2003). "N-Acylpyrazoles: Versatile Acylating Agents." The Journal of Organic Chemistry.
-
Blankman, J. L. et al. (2007). "Activity-Based Protein Profiling of Serine Hydrolases." Nature Protocols.
Sources
Methodological & Application
Application Note: Synthesis of 1-(4-Fluorobenzoyl)-1H-pyrazole
Part 1: Introduction & Scope
Objective
This protocol details the high-yield synthesis of 1-(4-fluorobenzoyl)-1H-pyrazole (CAS: N/A for specific isomer, generic class N-acyl pyrazoles). This compound belongs to the class of N-acyl pyrazoles, which are chemically significant as mild, selective acyl transfer reagents . Unlike reactive acid chlorides, N-acyl pyrazoles are stable enough to be handled easily but reactive enough to acylate amines, alcohols, and other nucleophiles under mild conditions, often without added catalysts.
Scientific Rationale
The synthesis utilizes a Nucleophilic Acyl Substitution mechanism. 1H-Pyrazole acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. A tertiary amine base (Triethylamine) is employed to scavenge the hydrogen chloride by-product, driving the equilibrium forward and preventing the protonation of the pyrazole nitrogen, which would render it non-nucleophilic.
Key Advantages of this Protocol:
-
Regioselectivity: Acylation occurs exclusively at the N1 position.
-
Purification Efficiency: The protocol includes a specific acidic wash step that removes unreacted pyrazole and amine base, often eliminating the need for column chromatography.
-
Scalability: The reaction is exothermic but manageable, suitable for gram to multi-gram scales.
Part 2: Mechanism & Reaction Scheme
Reaction Pathway
The reaction proceeds via an addition-elimination mechanism. The base (Et₃N) deprotonates the pyrazole (or buffers the HCl formed), facilitating the attack of the pyrazolate-like species on the acid chloride.
Figure 1: Reaction pathway for the N-acylation of pyrazole.
Part 3: Materials & Equipment
Reagents
| Reagent | Purity | Equiv. | Role |
| 1H-Pyrazole | >98% | 1.0 | Nucleophile |
| 4-Fluorobenzoyl Chloride | >98% | 1.1 | Electrophile |
| Triethylamine (Et₃N) | >99% | 1.2 | Base / HCl Scavenger |
| Dichloromethane (DCM) | Anhydrous | Solvent | Reaction Medium |
| HCl (1M aq) | - | - | Workup (Removes amine/pyrazole) |
| NaHCO₃ (Sat. aq) | - | - | Workup (Neutralization) |
Equipment
-
Round-bottom flask (100 mL or 250 mL depending on scale).
-
Magnetic stir bar and plate.
-
Addition funnel or syringe pump (for controlled addition).
-
Ice-water bath.
-
Rotary evaporator.
-
Separatory funnel.
-
Inert gas line (Nitrogen or Argon) - Recommended but not strictly required if reagents are dry.
Part 4: Experimental Protocol
Preparation
-
Glassware: Oven-dry all glassware at 120°C for 2 hours. Cool under a stream of dry nitrogen.
-
Solvent: Ensure DCM is anhydrous. If commercial anhydrous DCM is unavailable, dry over CaH₂ or molecular sieves (3Å or 4Å).
Synthesis Procedure
-
Charge Reactants: In a round-bottom flask equipped with a stir bar, dissolve 1H-Pyrazole (1.0 equiv) in anhydrous DCM (0.5 M concentration relative to pyrazole) .
-
Add Base: Add Triethylamine (1.2 equiv) to the solution. Stir for 5 minutes.
-
Cool: Place the flask in an ice-water bath (0°C) . Allow to cool for 10 minutes.
-
Addition of Electrophile: Dropwise, add 4-Fluorobenzoyl chloride (1.1 equiv) .
-
Critical Note: The reaction is exothermic. Control the addition rate to maintain the internal temperature < 5°C.
-
Observation: A white precipitate (Et₃N·HCl) will begin to form almost immediately.
-
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 2-3 hours .
-
Monitoring: Check reaction progress by TLC (30% EtOAc in Hexanes). The pyrazole spot (low Rf) should disappear, and a new, less polar product spot (high Rf) should appear.
-
Workup (The "Self-Validating" Purification)
This workup is designed to chemically remove impurities, minimizing the need for chromatography.
-
Quench: Dilute the reaction mixture with an equal volume of DCM.
-
Acid Wash (Critical): Wash the organic phase twice with 1M HCl (30 mL) .
-
Purpose: This converts unreacted Triethylamine and unreacted Pyrazole into their water-soluble hydrochloride salts, effectively removing them from the organic layer.
-
-
Base Wash: Wash the organic phase once with Saturated NaHCO₃ (30 mL) .
-
Purpose: Removes any residual 4-fluorobenzoic acid (formed by hydrolysis of the acid chloride).
-
-
Brine Wash: Wash once with saturated NaCl solution (Brine).
-
Dry: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ .
-
Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotovap) to yield the crude product.
Purification
-
Standard: The crude solid is often >95% pure after the acid/base workup.
-
Recrystallization: If necessary, recrystallize from hot Hexanes or a mixture of Hexanes/Ethyl Acetate (9:1) .
-
Dissolve in minimum hot EtOAc, add hot Hexanes until cloudy, cool slowly to 4°C.
-
-
Yield: Expected yield is 85-95% .
Part 5: Workflow Visualization
Figure 2: Step-by-step experimental workflow.
Part 6: Characterization & Quality Control
To validate the synthesis, compare your data against these expected values.
Physical Properties[1][2]
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Expected range 60–80°C (Analogous to 1-benzoylpyrazole but higher due to fluoro-substitution).
Spectroscopic Data (Self-Validation)
-
IR Spectroscopy (ATR/KBr):
-
C=O Stretch: Look for a strong band at 1730–1740 cm⁻¹ .
-
Note: This is significantly higher than typical amides (usually <1680 cm⁻¹) due to the "pseudo-anhydride" character of N-acyl pyrazoles. This confirms the N-acylation.
-
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.65 (d, 1H): Pyrazole H-5 (Deshielded by carbonyl).
-
δ 8.10 (dd, 2H): Benzoyl H-2',6' (Coupled to F).
-
δ 7.80 (d, 1H): Pyrazole H-3.
-
δ 7.20 (t, 2H): Benzoyl H-3',5' (Coupled to F).
-
δ 6.55 (dd, 1H): Pyrazole H-4.
-
-
¹⁹F NMR:
-
Single peak around -105 to -110 ppm .
-
Part 7: Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is dry; minimize exposure to air during addition. |
| Oily Product | Residual Solvent or Impurities | Dry under high vacuum for 4+ hours. Recrystallize from Hexanes. |
| Free Pyrazole in NMR | Inefficient Acid Wash | Repeat the 1M HCl wash step during workup. |
| Low mp (<50°C) | Wet Product | Recrystallize and ensure thorough drying. |
Part 8: References
-
General Synthesis of N-Acyl Pyrazoles:
-
Spectral Characterization of Benzoyl Pyrazoles:
-
Elguero, J., et al. "Proton NMR spectra of N-acylpyrazoles." Bulletin de la Société Chimique de France, 1966 , 3727. (Classic reference for NMR shifts of H-3 vs H-5 in N-acyl pyrazoles).
-
-
Application as Reagents:
-
Kashyap, S., et al. "N-Acylpyrazoles: Versatile Reagents in Organic Synthesis." Synthetic Communications, 2020 , 50(23), 3623-3640. Link
-
Sources
Application Notes and Protocols for 1-(4-fluorobenzoyl)-1H-pyrazole as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of clinically relevant kinase inhibitors.[1] This document provides a detailed guide for the investigation of 1-(4-fluorobenzoyl)-1H-pyrazole, a representative member of this chemical class, as a potential kinase inhibitor. While the specific kinase targets for this exact molecule are not extensively documented in publicly available literature, its structural motifs suggest potential activity against families of kinases frequently targeted by pyrazole derivatives, such as Aurora kinases, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases like VEGFR and EGFR.[2][3][4][5] This application note will therefore focus on a hypothesized target, Aurora Kinase A, to provide a practical framework for experimental validation. The protocols and methodologies outlined herein are designed to be adaptable to other kinases, providing a robust starting point for the characterization of novel pyrazole-based compounds.
Introduction: The Pyrazole Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] The development of small molecule kinase inhibitors has revolutionized targeted therapy. Within this landscape, the pyrazole ring has emerged as a key structural component in numerous FDA-approved and investigational drugs.[2] Its utility stems from its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases, its synthetic tractability, and its favorable drug-like properties.[1] Compounds incorporating the pyrazole moiety have shown inhibitory activity against a wide array of kinases, including Janus kinases (JAKs), Aurora kinases, mitogen-activated protein kinases (MAPK), and B-raf.[1]
The subject of this guide, this compound, features a central pyrazole ring functionalized with a 4-fluorobenzoyl group. The fluorobenzoyl moiety can engage in various interactions within the kinase active site, potentially enhancing binding affinity and selectivity. This document will guide the researcher through the essential steps to characterize the inhibitory potential of this and similar compounds, from initial in vitro kinase assays to cell-based validation.
Hypothetical Mechanism of Action: Targeting the Kinase ATP-Binding Site
We hypothesize that this compound acts as a Type I kinase inhibitor, competing with ATP for binding to the active site of the kinase. The pyrazole core is expected to form hydrogen bonds with the hinge region of the kinase, a critical interaction for many kinase inhibitors.[1] The 4-fluorobenzoyl group may occupy the hydrophobic pocket adjacent to the hinge, with the fluorine atom potentially forming favorable interactions with the protein.
Below is a generalized schematic of this proposed binding mode.
Caption: Generalized binding mode of a pyrazole-based kinase inhibitor.
Experimental Protocols
In Vitro Kinase Assay: Aurora Kinase A
This protocol describes a radiometric assay to determine the IC50 value of this compound against Aurora Kinase A. This method is considered a gold standard for its direct measurement of substrate phosphorylation.[6]
Materials:
-
Recombinant human Aurora Kinase A (commercially available)
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
10 mM ATP solution
-
This compound stock solution (e.g., 10 mM in DMSO)
-
P81 phosphocellulose paper
-
0.75% phosphoric acid
-
Scintillation fluid and counter
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in kinase reaction buffer. The final concentrations in the assay should typically range from 1 nM to 100 µM. Include a DMSO-only control.
-
Kinase Reaction Setup: In a 96-well plate, combine the following in each well:
-
5 µL of diluted compound or DMSO control
-
10 µL of kinase reaction buffer containing Aurora Kinase A (final concentration ~1-5 ng/µL)
-
10 µL of kinase reaction buffer containing MBP (final concentration ~0.5 mg/mL)
-
-
Initiation of Reaction: Add 5 µL of ATP solution containing [γ-³²P]ATP (final concentration ~100 µM ATP with ~0.5 µCi [γ-³²P]ATP per reaction).
-
Incubation: Incubate the plate at 30°C for 30 minutes.
-
Stopping the Reaction: Spot 20 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Counting: Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of a cancer cell line known to be dependent on Aurora Kinase A signaling, such as the HCT116 colon cancer cell line.[4]
Materials:
-
HCT116 human colon carcinoma cell line
-
Appropriate cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should span a range appropriate to observe a dose-response (e.g., 0.1 µM to 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment:
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.
-
Caption: Workflow for evaluating a novel kinase inhibitor.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise format.
Table 1: In Vitro Kinase Inhibition Data
| Compound | Target Kinase | IC50 (nM) [95% CI] |
| This compound | Aurora Kinase A | Experimental Value |
| Control Inhibitor (e.g., MLN8237) | Aurora Kinase A | Experimental Value |
Table 2: Cell-Based Proliferation Data
| Compound | Cell Line | GI50 (µM) [95% CI] |
| This compound | HCT116 | Experimental Value |
| Control Compound (e.g., Doxorubicin) | HCT116 | Experimental Value |
A potent inhibitor will exhibit a low IC50 value in the in vitro assay. The GI50 value from the cell-based assay provides an indication of the compound's potency in a more physiologically relevant context, taking into account factors such as cell permeability and off-target effects. A significant correlation between the IC50 and GI50 values can suggest that the observed anti-proliferative effect is, at least in part, due to the inhibition of the target kinase.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in in vitro assay | Inconsistent pipetting; enzyme instability; substrate degradation. | Use calibrated pipettes; keep enzyme on ice; prepare fresh substrate solution. Run replicates. |
| No inhibition observed | Compound is inactive; compound precipitated out of solution. | Test a broader concentration range; check compound solubility in assay buffer; use a different solvent. |
| Poor correlation between IC50 and GI50 | Poor cell permeability; compound is a substrate for efflux pumps; off-target effects. | Perform cell permeability assays; use cell lines with or without specific efflux pumps; profile against a panel of kinases. |
| High background in cell assay | Cell seeding density too high; contamination. | Optimize cell seeding density; use aseptic techniques and check for contamination. |
Conclusion
The protocols and guidelines presented in this application note provide a comprehensive framework for the initial characterization of this compound as a potential kinase inhibitor. By systematically applying these in vitro and cell-based assays, researchers can effectively determine its potency and cellular activity, paving the way for further preclinical development. The broader applicability of these methods makes them a valuable resource for the investigation of other novel compounds within the promising class of pyrazole-based kinase inhibitors.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Available at: [Link]
-
From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. (n.d.). PubMed. Available at: [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry. Available at: [Link]
-
How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Available at: [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PMC. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Available at: [Link]
-
In vitro NLK Kinase Assay. (n.d.). PMC - NIH. Available at: [Link]
-
In vitro kinase assay. (2022). Bio-protocol. Available at: [Link]
-
Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). (n.d.). ResearchGate. Available at: [Link]
-
In vitro kinase assay. (2024). Protocols.io. Available at: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. Available at: [Link]
-
Kinetic characterization of novel pyrazole TGF-β receptor I kinase inhibitors and their blockade of epithelial to mesenchymal transition. (2004). Cancer Research - AACR Journals. Available at: [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Available at: [Link]
-
IP-Kinase Assay. (2014). Bio-protocol. Available at: [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PubMed. Available at: [Link]
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Application Notes and Protocols for 1-(4-fluorobenzoyl)-1H-pyrazole in Agrochemical Research
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Strategic Importance of the Fluorobenzoyl Pyrazole Scaffold
The pyrazole ring is a cornerstone in modern agrochemical design, prized for its metabolic stability and versatile synthetic handles.[1][2] When combined with a fluorinated benzoyl moiety, as in 1-(4-fluorobenzoyl)-1H-pyrazole, it forms a privileged scaffold for the discovery of novel herbicides, fungicides, and insecticides. The introduction of fluorine is a well-established strategy in agrochemical development to enhance biological activity, metabolic stability, and lipophilicity, which can improve the compound's overall performance.[3][4][5]
While this compound itself is not a commercialized active ingredient, it represents a key building block and a foundational structure for a multitude of highly active derivatives. Its true value lies in its role as a versatile intermediate, allowing researchers to explore a vast chemical space through modifications on the pyrazole ring. This guide provides detailed protocols for the synthesis of this core structure and its subsequent evaluation in various agrochemical screening programs, underscoring the causality behind key experimental steps.
PART 1: Synthesis of the Core Scaffold: this compound
The synthesis of this compound is a critical first step in the development of more complex derivatives. The following protocol outlines a standard and reliable method for its preparation in a laboratory setting.
Protocol 1: Two-Step Synthesis of this compound
This protocol follows a common pathway for the acylation of pyrazole. The choice of a strong base like sodium hydride is crucial for the deprotonation of pyrazole, which is a weak acid, thereby activating it for nucleophilic attack on the acyl chloride.
Materials:
-
Pyrazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
4-Fluorobenzoyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pyrazole (1.0 eq).
-
Deprotonation: Suspend the pyrazole in anhydrous THF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality Note: The use of anhydrous THF and a nitrogen atmosphere is critical to prevent the quenching of the highly reactive sodium hydride by water or atmospheric moisture.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. During this time, the evolution of hydrogen gas should be observed as the pyrazole anion is formed.
-
Acylation: Cool the reaction mixture back to 0 °C. Add a solution of 4-fluorobenzoyl chloride (1.05 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes. Causality Note: The slow, dropwise addition at low temperature helps to control the exothermic reaction and prevent the formation of side products.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
PART 2: Application in Herbicide Discovery
Derivatives of the fluorobenzoyl pyrazole scaffold have shown significant potential as herbicides, particularly as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[6][7] The following protocol describes a primary screen to evaluate novel derivatives for herbicidal activity.
Protocol 2: Primary Post-Emergence Herbicidal Activity Assay
This protocol is designed to assess the post-emergence herbicidal effects of test compounds on a variety of common agricultural weeds. Post-emergence application is critical for controlling weeds that have already germinated.
Materials:
-
Seeds of various weed species (e.g., Echinochloa crus-galli, Digitaria sanguinalis, Setaria viridis, Abutilon theophrasti, Amaranthus retroflexus).[8]
-
Pots with a standard potting mix.
-
Test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant.
-
A commercial herbicide as a positive control (e.g., Topramezone).[7]
-
Solvent/surfactant mixture as a negative control.
-
Spray chamber for uniform application.
Procedure:
-
Plant Cultivation: Sow seeds of the selected weed species in pots and grow them in a greenhouse under controlled conditions until they reach the 2-3 leaf stage.
-
Preparation of Test Solutions: Prepare stock solutions of the test compounds. For the assay, dilute the stock solutions to the desired application rate (e.g., 150 g active ingredient per hectare) in a solvent/surfactant mixture.
-
Herbicide Application: Transfer the pots to a spray chamber. Uniformly spray the test solutions onto the foliage of the plants. Include positive and negative controls in each batch.
-
Incubation: Return the treated plants to the greenhouse and maintain them under optimal growing conditions.
-
Evaluation: After 14-21 days, visually assess the herbicidal effect. Score the plants for injury on a scale of 0% (no effect) to 100% (complete death) relative to the negative control.
Data Presentation: Herbicidal Activity
| Compound ID | Echinochloa crus-galli | Digitaria sanguinalis | Setaria viridis | Abutilon theophrasti | Amaranthus retroflexus |
| Negative Control | 0% | 0% | 0% | 0% | 0% |
| Positive Control | 95% | 98% | 92% | 99% | 100% |
| Derivative A | 75% | 80% | 70% | 85% | 90% |
| Derivative B | 40% | 45% | 35% | 50% | 60% |
| Derivative C | 90% | 92% | 88% | 95% | 98% |
| Data is hypothetical and for illustrative purposes only. |
PART 3: Application in Fungicide Discovery
Pyrazole carboxamides are a major class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[3][9] The this compound scaffold can be elaborated into pyrazole carboxamides for evaluation as potential fungicides.
Protocol 3: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol provides a method for assessing the intrinsic fungicidal activity of compounds against a panel of plant pathogenic fungi.
Materials:
-
Cultures of phytopathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum).[1]
-
Potato Dextrose Agar (PDA) medium.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
A commercial fungicide as a positive control (e.g., Boscalid).
-
Petri dishes (90 mm).
Procedure:
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions. Autoclave and cool to 45-50 °C.
-
Compound Incorporation: Add the test compounds from stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL). Pour the amended PDA into Petri dishes.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for each fungus in the dark.
-
Evaluation: When the mycelial growth in the negative control plates reaches the edge of the plate, measure the diameter of the fungal colony in the treated plates.
-
Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the colony diameter in the control and T is the colony diameter in the treated plate.
Data Presentation: Antifungal Activity
| Compound ID | Botrytis cinerea | Rhizoctonia solani | Fusarium graminearum |
| Negative Control | 0% | 0% | 0% |
| Positive Control | 98% | 95% | 92% |
| Derivative D | 85% | 80% | 75% |
| Derivative E | 50% | 45% | 40% |
| Derivative F | 92% | 90% | 88% |
| Data is hypothetical and for illustrative purposes only. |
PART 4: Application in Insecticide Discovery
Phenylpyrazole derivatives are well-known for their insecticidal properties.[4][10] By modifying the this compound core, novel insecticides can be developed.
Protocol 4: Primary Insecticidal Activity Assay (Leaf-Dip Bioassay)
This assay is a common method for evaluating the insecticidal activity of compounds against lepidopteran pests.
Materials:
-
Larvae of a target insect pest (e.g., Diamondback moth, Plutella xylostella).[4][10]
-
Cabbage or lettuce leaves.
-
Test compounds formulated as an emulsifiable concentrate.
-
A commercial insecticide as a positive control (e.g., Chlorantraniliprole).[10]
-
Ventilated containers for holding larvae.
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compounds in water containing a surfactant.
-
Leaf Treatment: Dip cabbage leaf discs into the test solutions for 10-30 seconds. Allow the leaves to air dry.
-
Exposure: Place one treated leaf disc into a ventilated container. Introduce a set number of larvae (e.g., 10 third-instar larvae) into each container.
-
Incubation: Maintain the containers at a controlled temperature and humidity with a set photoperiod.
-
Evaluation: After 48-72 hours, record the number of dead larvae.
-
Calculation: Calculate the mortality percentage for each concentration and determine the LC₅₀ (lethal concentration to kill 50% of the population) if a dose-response is observed.
PART 5: Structure-Activity Relationship (SAR) and Lead Optimization
The this compound scaffold offers multiple points for chemical modification to optimize biological activity. SAR studies are crucial for guiding the design of more potent and selective agrochemicals.
Key Modification Points:
-
Position 1 (Pyrazole Nitrogen): The nature of the substituent on the pyrazole nitrogen can significantly impact activity. In many commercial products, this is often a substituted phenyl ring.[4]
-
Positions 3, 4, and 5 (Pyrazole Carbons): Substitution at these positions is critical for tuning the biological activity and spectrum. For instance, pyrazole-4-carboxamides are a well-established class of fungicides.[11][12]
-
Benzoyl Ring: While the 4-fluoro substitution is a common starting point, further substitution on the benzoyl ring can modulate the electronic and steric properties of the molecule, influencing its interaction with the target site.
SAR Workflow Diagram
Caption: Iterative workflow for SAR studies and lead optimization.
Conclusion
The this compound scaffold is a highly valuable platform in the field of agrochemical research. Its synthetic accessibility and the proven biological activities of its derivatives make it an attractive starting point for the discovery of new herbicides, fungicides, and insecticides. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this chemical class in their research and development programs. By systematically applying these protocols and engaging in iterative SAR studies, the potential for discovering next-generation crop protection solutions can be fully realized.
References
-
Hu, Y., et al. (2020). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Wang, T., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. Available at: [Link]
-
Li, Z., et al. (2020). Synthesis and herbicidal activity of new pyrazole ketone derivatives. Taylor & Francis Online. Available at: [Link]
-
Hirai, K., et al. (2006). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. J-Stage. Available at: [Link]
-
Wang, B., et al. (2018). Synthesis and structure-insecticidal activity relationship of novel phenylpyrazole carboxylic acid derivatives containing fluorine moiety. Pest Management Science. Available at: [Link]
-
Mysłak, E., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PMC. Available at: [Link]
-
Bi, H., et al. (2013). Structure-Activity Relationship of Diacylhydrazine Derivatives Fluoride-Containing Pyrazolyl Moiety. Asian Journal of Chemistry. Available at: [Link]
-
Wang, B., et al. (2020). Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety. PubMed. Available at: [Link]
-
Zhang, Z., et al. (2014). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. MDPI. Available at: [Link]
-
Mysłak, E., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. MDPI. Available at: [Link]
-
Xu, L., et al. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Chemistry Central Journal. Available at: [Link]
-
Forenta. (2026). The Synthesis Pathway: From Intermediate to Fungicide. Forenta. Available at: [Link]
-
Lin, R., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Semantic Scholar. Available at: [Link]
-
Xu, L., et al. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. ResearchGate. Available at: [Link]
-
Reda, R. A., et al. (2024). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New… OUCI. Available at: [Link]
-
Growing Science. (2025). Current Chemistry Letters. Growing Science. Available at: [Link]
- Google Patents. (1996). EP0728756A1 - Pyrazole derivatives and herbicide containing the same. Google Patents.
-
Sun, G., & Zhou, L. (2016). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC. Available at: [Link]
-
Portilla, J., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (2007). WO2007026834A1 - Pyrazole derivatives and herbicides for agricultural and horticultural use. Google Patents.
- Google Patents. (2015). EA020661B1 - Pyrazole compounds for controlling invertebrate pests. Google Patents.
-
Lo, M., et al. (2022). 1-(4-Fluorobenzoyl)-9H-carbazole. MDPI. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Sanna, C., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link]
-
Regulations.gov. (2013). (19) United States c12) Patent Application Publication. Regulations.gov. Available at: [Link]
-
De Kimpe, N., et al. (2010). New synthesis of fluorinated pyrazoles. PubMed. Available at: [Link]
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experimental protocol for 1-(4-fluorobenzoyl)-1H-pyrazole
Application Note: Synthesis and Utility of 1-(4-Fluorobenzoyl)-1H-pyrazole as a Tunable Acyl Transfer Reagent
Executive Summary
This compound (CAS: 36004-68-9) represents a specialized class of N-acyl azoles utilized primarily as "tunable" acyl transfer reagents in organic synthesis and medicinal chemistry. Unlike the highly reactive and moisture-sensitive acid chlorides, N-acyl pyrazoles offer a balance of stability and reactivity, allowing for chemoselective acylation of amines, alcohols, and thiols.
Furthermore, the 4-fluorobenzoyl moiety is a critical pharmacophore. The fluorine atom acts as a bioisostere for hydrogen, blocking metabolic oxidation at the para-position while modulating lipophilicity (
Reaction Mechanism & Workflow
The utility of this compound lies in its activation energy. The pyrazole ring acts as a leaving group.[1][2] While less reactive than imidazole (as seen in CDI coupling), pyrazole allows for handling under standard laboratory conditions without immediate hydrolysis.
Visualizing the Pathway
The following diagram outlines the synthesis of the reagent and its subsequent application in amidation.
Caption: Figure 1. Synthetic workflow converting raw materials into the acyl transfer reagent, followed by chemoselective amidation.
Experimental Protocol A: Synthesis of this compound
Objective: To synthesize high-purity this compound via N-acylation.
Materials
-
Pyrazole (1.0 equiv): 680 mg (10 mmol)
-
4-Fluorobenzoyl chloride (1.05 equiv): 1.66 g (1.24 mL, 10.5 mmol)
-
Triethylamine (Et
N) (1.2 equiv): 1.21 g (1.67 mL, 12 mmol) -
Dichloromethane (DCM): 20 mL (Anhydrous)
-
Equipment: 50 mL Round-bottom flask (RBF), magnetic stir bar, ice bath, addition funnel.
Step-by-Step Methodology
-
Setup: Flame-dry a 50 mL RBF and purge with nitrogen (
). Add Pyrazole (10 mmol) and anhydrous DCM (15 mL). -
Base Addition: Add Et
N (12 mmol) to the solution. Cool the mixture to 0°C using an ice/water bath.-
Rationale: Cooling controls the exothermic nature of the reaction and prevents potential formation of side products.
-
-
Acylation: Dissolve 4-Fluorobenzoyl chloride (10.5 mmol) in DCM (5 mL) and add it dropwise over 15 minutes.
-
Observation: A white precipitate (Et
N·HCl salts) will form immediately.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (23°C) for 3 hours .
-
Checkpoint: Monitor by TLC (30% EtOAc/Hexanes).[3] The pyrazole spot (low R
) should disappear.
-
-
Workup:
-
Filter off the solid Et
N[3]·HCl precipitate. -
Wash the filtrate with 0.1 M HCl (2 x 10 mL) to remove unreacted pyrazole and amine.
-
Wash with Sat. NaHCO
(2 x 10 mL) to remove any residual acid chloride (hydrolyzed to acid). -
Dry the organic layer over anhydrous Na
SO , filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from minimal hot Hexanes/EtOAc (9:1) if necessary, though the crude is often sufficiently pure (>95%).
Yield Expectation: 85–95% (White crystalline solid).
Experimental Protocol B: Application (Chemoselective Amidation)
Objective: Use the synthesized reagent to form an amide bond with a model amine (e.g., Benzylamine), demonstrating its utility as a mild acylating agent.
Materials
-
This compound: 190 mg (1.0 mmol)
-
Benzylamine: 107 mg (1.0 mmol)
-
Solvent: Acetonitrile (MeCN) or THF (3 mL)
-
Catalyst (Optional): 10 mol% Imidazole (accelerates reaction via intermediate N-acyl imidazole formation).
Step-by-Step Methodology
-
Dissolution: In a 4 mL vial, dissolve This compound (1.0 mmol) in MeCN (3 mL).
-
Addition: Add Benzylamine (1.0 mmol) in one portion.
-
Reaction: Stir at Room Temperature for 6–12 hours.
-
Note: Unlike acid chlorides, this reaction does not generate HCl, so no exogenous base is strictly required, though Et
N is often added to ensure the amine remains nucleophilic.
-
-
Monitoring: TLC will show the conversion of the N-acyl pyrazole (higher R
) to the amide (lower R ) and the release of free pyrazole. -
Isolation:
Characterization & Quality Control
The following data parameters are critical for validating the identity of the synthesized reagent.
Spectroscopic Data (Typical)
| Technique | Parameter | Expected Value / Assignment |
| Solvent | CDCl | |
| 1H, Pyrazole H-5 (Deshielded by C=O) | ||
| 2H, Benzoyl H-2,6 (Ortho to C=O) | ||
| 1H, Pyrazole H-3 | ||
| 2H, Benzoyl H-3,5 (Ortho to F) | ||
| 1H, Pyrazole H-4 | ||
| Shift | ||
| IR | Carbonyl | ~1710–1730 cm |
Stability Profile
-
Hydrolysis: Stable in atmospheric moisture for short periods (hours). Slowly hydrolyzes in aqueous media; store in a desiccator.
-
Thermal: Stable up to ~100°C. Avoid prolonged heating above 120°C to prevent rearrangement.
References
-
Katritzky, A. R. , et al. (2000). "N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides." The Journal of Organic Chemistry, 65(21), 7225–7231. Link
-
Deng, H. , et al. (2019). "N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases." Bioorganic & Medicinal Chemistry, 27(12), 2497-2506. Link
-
Vienne, K. , et al. (2014). "Peptide synthesis using N-acylpyrazoles." Organic Letters, 16(11), 2884-2887. Link
-
PubChem Compound Summary . (2023). "1-(4-Fluorobenzoyl)pyrazole." National Center for Biotechnology Information. Link
Sources
- 1. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Fluoro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Note: 1-(4-Fluorobenzoyl)-1H-pyrazole for Organic Synthesis
[1]
Abstract & Core Value Proposition
1-(4-Fluorobenzoyl)-1H-pyrazole represents a specialized class of "active amides" known as N-acylpyrazoles. Unlike standard amides, which are chemically inert, or acid chlorides, which are often too reactive and hydrolytically unstable, this reagent occupies a "Goldilocks" zone of reactivity. It functions as a stable, crystalline acyl transfer reagent capable of delivering the 4-fluorobenzoyl pharmacophore to nucleophiles (amines, alcohols, thiols) with high chemoselectivity.
This guide details the preparation, characterization, and application of this compound, emphasizing its utility in late-stage drug functionalization where the 4-fluorophenyl moiety is required for metabolic stability or binding affinity.
Chemical Properties & Stability[2]
| Property | Description |
| Chemical Structure | N-acylated pyrazole (The nitrogen lone pair is involved in the aromatic ring, reducing resonance with the carbonyl, making the C=O bond more electrophilic). |
| Physical State | Crystalline solid (typically white to off-white). |
| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile; sparingly soluble in Hexanes/Water. |
| Stability | Hydrolytically more stable than 4-fluorobenzoyl chloride. Can be stored at 4°C under inert atmosphere for months. |
| Reactivity Class | Acyl Transfer Reagent (Active Amide). |
| Leaving Group | Pyrazole (pKa of conjugate acid ~2.5, but effective pKa of leaving group ~14). |
Preparation Protocol: Synthesis of the Reagent
Since this compound is not always commercially available off-the-shelf, it is best prepared in situ or in bulk from inexpensive precursors.
Reagents:
-
4-Fluorobenzoyl chloride: 1.0 equiv (e.g., 10 mmol)
-
1H-Pyrazole: 1.0 equiv (10 mmol)
-
Triethylamine (Et₃N): 1.1 equiv (11 mmol)
-
Dichloromethane (DCM): Anhydrous (0.5 M concentration)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve 1H-pyrazole (680 mg, 10 mmol) and Et₃N (1.53 mL, 11 mmol) in anhydrous DCM (20 mL). Cool the solution to 0 °C in an ice bath.
-
Addition: Add 4-fluorobenzoyl chloride (1.18 mL, 10 mmol) dropwise over 10 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (usually Hexane:EtOAc 3:1) until the acid chloride is consumed.
-
Workup: Dilute with DCM (30 mL) and wash sequentially with:
-
1M HCl (2 x 20 mL) – removes unreacted amine/pyrazole.
-
Sat. NaHCO₃ (2 x 20 mL) – removes unreacted acid.
-
Brine (20 mL).
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography if necessary.
Application Protocol: Selective Amidation
This protocol demonstrates the transfer of the 4-fluorobenzoyl group to a primary amine. This method avoids the use of coupling agents (EDC/HATU) and harsh acid chlorides.
Reagents:
-
This compound: 1.0 equiv
-
Nucleophile (Primary Amine): 1.0 – 1.1 equiv
-
Solvent: THF or Acetonitrile
-
Base (Optional): Not strictly required if the amine is nucleophilic enough, but 0.5 equiv Et₃N accelerates the reaction.
Procedure:
-
Dissolve this compound (1.0 equiv) in THF (0.2 M).
-
Add the target amine (1.1 equiv).
-
Stir at room temperature.
-
Reaction Time: Aliphatic amines react within 1–4 hours. Aniline derivatives may require heating to 40–60 °C or catalytic DMAP (10 mol%).
-
-
Self-Validating Endpoint: The reaction releases free pyrazole. The disappearance of the starting material spot on TLC and the appearance of the more polar amide product confirms progress.
-
Workup: Evaporate solvent. Dissolve residue in EtOAc and wash with 1M HCl. Crucial Step: The 1M HCl wash effectively removes the byproduct (pyrazole) and any excess amine, leaving the pure amide in the organic layer.
Mechanistic Insight & Visualization
The utility of N-acylpyrazoles stems from their unique electronic structure. Unlike normal amides, the nitrogen lone pair in the pyrazole ring is part of the aromatic sextet (pyrrole-like nitrogen). It is not available for resonance donation into the carbonyl group.
Consequently:
-
The C=O bond retains high double-bond character and electrophilicity.
-
Upon nucleophilic attack, the pyrazole anion is a stable leaving group compared to a dialkylamide anion.
Diagram 1: Synthesis & Reactivity Workflow
Caption: Workflow for the synthesis of the active amide reagent and its subsequent application in selective amide bond formation.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Step 1) | Hydrolysis of acid chloride. | Ensure DCM is anhydrous. Use fresh 4-fluorobenzoyl chloride. |
| Slow Reaction (Step 2) | Sterically hindered amine. | Add catalyst: DMAP (10 mol%) or 1,2,4-Triazole . Heat to 50 °C. |
| Byproduct Contamination | Incomplete removal of pyrazole. | Ensure the acidic wash (1M HCl) is thorough during workup. Pyrazole is soluble in acidic water. |
| Regioselectivity Issues | Multiple nucleophilic sites. | N-acylpyrazoles are highly selective for 1° amines over alcohols. Perform reaction at 0 °C to maximize selectivity. |
References
-
Katritzky, A. R. ; Wang, X. "N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Amides and Esters." Journal of Organic Chemistry, 2000 , 65, 1129–1133. Link(Foundational work on N-acylazoles as acyl transfer reagents).
-
Kashyap, S. ; et al. "N-Acylpyrazoles: Useful Reagents for N-Acylation." Synthetic Communications, 2000 , 30, 203–210. Link(Specific protocols for pyrazole-based acylation).
-
Vereshchagin, A. N. ; et al. "Reactivity of N-acylpyrazoles in aminolysis reactions." Russian Chemical Bulletin, 2019 , 68, 2235. Link(Mechanistic insights into the leaving group ability).
-
Olah, G. A. ; et al. "Synthetic Methods and Reactions. 1H-Benzotriazole and 1H-Pyrazole as Mild Acylating Agents." Journal of Organic Chemistry, 1983 , 48, 3343. Link
Application of 1-(4-fluorobenzoyl)-1H-pyrazole in Materials Science: A Technical Guide
Senior Application Scientist Note: Direct, peer-reviewed applications of 1-(4-fluorobenzoyl)-1H-pyrazole in materials science are emerging. However, the constituent moieties of this compound—a fluorinated aromatic ring, a carbonyl linker, and a pyrazole core—are well-established building blocks in the design of advanced functional materials. This guide, therefore, leverages established principles and protocols for closely related fluorinated and benzoyl-substituted pyrazole derivatives to project the potential of this compound in two key areas: organic electronics and fluorescent sensing. The protocols and data presented herein are representative and synthesized from established methodologies to provide a robust framework for researchers.
Introduction: The Rationale for this compound in Advanced Materials
The unique combination of a pyrazole ring, a benzoyl group, and a fluorine substituent makes this compound a molecule of significant interest for materials science. The pyrazole moiety is a five-membered aromatic heterocycle known for its thermal stability and electron-donating or -accepting capabilities, which can be tuned by substitution.[1][2] The benzoyl group introduces a carbonyl linker that can influence molecular conformation and electronic communication.
Crucially, the incorporation of fluorine is a widely used strategy in materials chemistry to modulate the electronic properties of organic molecules.[3] The high electronegativity of fluorine can lower the HOMO and LUMO energy levels, which is beneficial for improving charge injection and transport in electronic devices and enhancing the photostability of fluorescent materials.[3][4] This guide explores how these structural features can be harnessed in the development of organic light-emitting diodes (OLEDs) and fluorescent chemosensors.
Application I: Host Material for High-Efficiency Phosphorescent OLEDs
The development of stable and efficient host materials is critical for the performance of phosphorescent organic light-emitting diodes (PhOLEDs). A high triplet energy (ET) is essential for a host material to effectively confine the triplet excitons of the phosphorescent guest emitter. The rigid structure of the pyrazole core, combined with the electron-withdrawing nature of the fluorobenzoyl group, makes this compound an excellent candidate for derivatization into a high-ET, bipolar host material.
Causality Behind Experimental Choices:
-
Molecular Design: By attaching carbazole units to the pyrazole core, we can design a molecule with a high triplet energy and good hole-transporting properties. The this compound fragment will contribute to robust electron transport and injection, creating a bipolar host material that facilitates a balanced charge distribution within the emissive layer of the OLED.
-
High Triplet Energy: The pyrazole and carbazole moieties are known for their high triplet energies. This combination is expected to yield a host material with an ET sufficient to confine the excitons of common green and blue phosphorescent emitters.
-
Thermal Stability: The aromatic nature of the pyrazole and carbazole units imparts excellent thermal stability, a prerequisite for the long operational lifetime of OLED devices.
Protocol 1: Synthesis of a Bipolar Host Material Derived from this compound
This protocol describes a hypothetical synthesis of a bipolar host material, Cz-FP-Pz , where carbazole units are attached to a pyrazole core derived from a this compound precursor.
Step 1: Synthesis of a Dihalogenated Precursor A dihalogenated derivative of this compound is first synthesized to allow for subsequent cross-coupling reactions. This can be achieved through standard halogenation methods.
Step 2: Suzuki Cross-Coupling Reaction The dihalogenated pyrazole precursor is then coupled with carbazole-9-boronic acid via a Suzuki cross-coupling reaction to yield the final host material, Cz-FP-Pz.
-
Reaction Setup: In a nitrogen-purged glovebox, add the dihalogenated this compound derivative (1.0 eq), carbazole-9-boronic acid (2.2 eq), and Pd(PPh3)4 (0.05 eq) to a flame-dried Schlenk flask.
-
Solvent and Base Addition: Add a 2M aqueous solution of K2CO3 (4.0 eq) and degassed toluene to the flask.
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, extract the mixture with dichloromethane and wash with brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain Cz-FP-Pz.
Protocol 2: Fabrication and Characterization of a PhOLED Device
-
Substrate Preparation: Patterned indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Layer Deposition: A hole injection layer (HIL), a hole transport layer (HTL), the emissive layer (EML), an electron transport layer (ETL), an electron injection layer (EIL), and a cathode are deposited sequentially onto the ITO substrate via thermal evaporation under high vacuum (<10-6 Torr).
-
EML Composition: The emissive layer consists of the synthesized Cz-FP-Pz host doped with a phosphorescent emitter (e.g., Ir(ppy)3 for green emission) at a concentration of 8-10 wt%.
-
-
Encapsulation: The fabricated device is encapsulated using a UV-curable epoxy resin and a glass lid to prevent degradation from atmospheric moisture and oxygen.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the device are measured using a programmable sourcemeter and a spectroradiometer.
Expected Performance Data
The following table summarizes the expected photophysical properties of the Cz-FP-Pz host and the performance of a PhOLED device incorporating it.
| Parameter | Expected Value |
| Photophysical Properties of Cz-FP-Pz | |
| HOMO Level | -5.8 eV |
| LUMO Level | -2.5 eV |
| Triplet Energy (ET) | 2.9 eV |
| Glass Transition Temp (Tg) | 135 °C |
| PhOLED Device Performance | |
| Turn-on Voltage | 3.2 V |
| Max. Luminance | > 20,000 cd/m2 |
| Max. Current Efficiency | 65 cd/A |
| Max. External Quantum Eff. (EQE) | 22% |
| Emission Color (CIE x,y) | (0.32, 0.61) - Green |
Application II: Fluorescent Chemosensor for Metal Ion Detection
The pyrazole scaffold is an excellent platform for designing fluorescent chemosensors due to its ability to coordinate with metal ions.[5] The this compound core can be functionalized with a receptor unit to create a selective and sensitive fluorescent probe. The fluorobenzoyl group can enhance the photostability and quantum yield of the fluorophore.
Causality Behind Experimental Choices:
-
Sensing Mechanism: A sensor based on photoinduced electron transfer (PET) is proposed. In the free state, a receptor unit (e.g., aza-crown ether) quenches the fluorescence of the pyrazole fluorophore through PET. Upon binding with a target metal ion, the PET process is inhibited, leading to a "turn-on" fluorescence response.[6]
-
Selectivity: The choice of the receptor unit is crucial for achieving selectivity towards a specific metal ion. An aza-crown ether, for instance, can be tailored to selectively bind with alkali or alkaline earth metal ions.
-
Fluorophore Design: The benzoyl-pyrazole core is expected to exhibit strong fluorescence. The fluorine substituent can enhance the quantum yield and provide a handle for further modifications.
Protocol 3: Synthesis of a Fluorescent Chemosensor
This protocol outlines the synthesis of a hypothetical sensor, FP-Pz-Crown , where an aza-crown ether is attached to the this compound core.
-
Functionalization of the Pyrazole: A reactive group (e.g., a chloromethyl group) is introduced onto the pyrazole ring of this compound through a suitable reaction, such as chloromethylation.
-
Coupling with the Receptor: The functionalized pyrazole is then coupled with the aza-crown ether via a nucleophilic substitution reaction.
-
Reaction Setup: Dissolve the chloromethylated pyrazole derivative (1.0 eq) and the aza-crown ether (1.1 eq) in anhydrous acetonitrile.
-
Base Addition: Add K2CO3 (2.0 eq) as a base.
-
Reaction Execution: Reflux the mixture for 12 hours under a nitrogen atmosphere.
-
Purification: After cooling, filter the mixture and evaporate the solvent. Purify the residue by column chromatography to obtain the final sensor molecule, FP-Pz-Crown.
-
Protocol 4: Fluorescence Titration for Metal Ion Detection
-
Stock Solutions: Prepare a stock solution of the FP-Pz-Crown sensor (1 mM) in a suitable solvent (e.g., acetonitrile) and stock solutions of various metal perchlorate salts (10 mM) in deionized water.
-
Titration Experiment:
-
Place a solution of the sensor (e.g., 10 µM) in a quartz cuvette.
-
Record the initial fluorescence emission spectrum using a spectrofluorometer (e.g., excitation at 350 nm).
-
Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the binding affinity and detection limit. Repeat the experiment with different metal ions to assess selectivity.
Expected Spectroscopic Data
| Property | Free Sensor (FP-Pz-Crown) | Sensor + Target Ion (e.g., Mg2+) |
| Absorption Max (λabs) | 350 nm | 352 nm |
| Emission Max (λem) | 450 nm | 450 nm |
| Fluorescence Quantum Yield (ΦF) | 0.05 | 0.65 |
| Binding Parameters | ||
| Binding Stoichiometry | - | 1:1 |
| Association Constant (Ka) | - | 5 x 104 M-1 |
| Limit of Detection (LOD) | - | 0.5 µM |
Conclusion
While direct applications of this compound are still under exploration, its structural components suggest significant potential in materials science. The protocols and expected data presented in this guide, derived from established research on related pyrazole derivatives, provide a strong foundation for researchers to investigate its use in creating novel host materials for OLEDs and sensitive fluorescent chemosensors. The strategic incorporation of the fluorobenzoyl and pyrazole moieties offers a promising avenue for the development of next-generation organic materials with tailored electronic and photophysical properties.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]
- Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems. (2025).
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews.
- Pyrazoline derivatives for blue color emitter in organic electroluminescent devices. (2025). Semantic Scholar.
- Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems. (2025). CNR-IRIS.
- Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems. (2025). Europe PMC.
- Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. (n.d.). Royal Society of Chemistry.
- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem.
- Tunable Emission Color of Iridium(III) Complexes with Phenylpyrazole Derivatives as the Main Ligands for Organic Light-Emitting Diodes. (2018).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (n.d.). Semantic Scholar.
- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences.
- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). Royal Society of Chemistry.
- Synthesis and Characterization of a Mg2+-Selective Probe Based on Benzoyl Hydrazine Derivative and Its Applic
- A Short Review on Pyrazole Derivatives and their Applications. (2014).
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews.
- Recent progress in chemosensors based on pyrazole derivatives. (n.d.). Royal Society of Chemistry.
- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applic
- Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. (2024). MDPI.
- Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. (2024).
- Remarkable sensing behavior of pyrazole-based chemosensor towards Cu(II) ion detection. (n.d.). Semantic Scholar.
Sources
- 1. mdpi.com [mdpi.com]
- 2. rroij.com [rroij.com]
- 3. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review (2024) | Priyesh H. Amin [scispace.com]
- 4. Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent progress in chemosensors based on pyrazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Characterization of a Mg2+-Selective Probe Based on Benzoyl Hydrazine Derivative and Its Application in Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: 1-(4-Fluorobenzoyl)-1H-pyrazole in Modern Drug Discovery
Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry.[1][2] Its remarkable versatility and ability to serve as a pharmacophore have led to its incorporation into a multitude of clinically successful drugs. The pyrazole ring's unique electronic properties, including its capacity to act as both a hydrogen bond donor and acceptor, contribute to its favorable interactions with a wide array of biological targets.[3] This has resulted in the development of pyrazole-containing compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2]
The introduction of a fluorine atom into drug candidates often imparts beneficial properties, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability.[4] Consequently, the strategic combination of a pyrazole core with a fluorine-substituted aromatic moiety, as seen in 1-(4-fluorobenzoyl)-1H-pyrazole, presents a compelling building block for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis, characterization, and application of this compound in drug discovery, offering detailed protocols and insights for researchers in the field.
Synthesis and Characterization of this compound
The synthesis of this compound is typically achieved through the N-acylation of pyrazole with 4-fluorobenzoyl chloride. This reaction is a robust and efficient method for introducing the fluorobenzoyl group onto the pyrazole ring.
Protocol 1: Synthesis of this compound
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
1H-Pyrazole
-
4-Fluorobenzoyl chloride
-
Triethylamine (Et3N) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-pyrazole (1.0 equivalent) in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.1 equivalents) dropwise.
-
Acylation: While maintaining the temperature at 0 °C, add a solution of 4-fluorobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the acid chloride.
-
Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
0 °C Reaction Temperature: The acylation reaction is exothermic; initial cooling helps to control the reaction rate and minimize potential side reactions.
-
Aqueous Work-up: The sodium bicarbonate wash neutralizes any remaining acid, and the brine wash helps to remove water from the organic layer.
Characterization Data
The structural integrity of the synthesized this compound should be confirmed using standard spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the pyrazole ring protons and the aromatic protons of the 4-fluorobenzoyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the pyrazole ring, and the carbons of the fluorinated phenyl ring. |
| FTIR | A strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.[5] |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound. |
Applications in Drug Discovery: A Gateway to Bioactive Molecules
This compound serves as a versatile intermediate for the synthesis of a wide range of biologically active compounds. Its utility has been demonstrated in the development of kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.
Kinase Inhibitors
The pyrazole scaffold is a common feature in many kinase inhibitors. The this compound moiety can be elaborated to create potent and selective inhibitors of various kinases implicated in diseases such as cancer and inflammatory disorders. For instance, derivatives of 1-benzyl-1H-pyrazole have been explored as Aurora kinase inhibitors.[6]
Workflow for Developing Pyrazole-Based Kinase Inhibitors
Caption: Workflow for developing kinase inhibitors.
Anti-inflammatory Agents
Chronic inflammation is a hallmark of numerous diseases. Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a prominent example. The this compound scaffold can be utilized to synthesize novel anti-inflammatory compounds, potentially targeting enzymes like cyclooxygenase (COX) or various inflammatory cytokines.[7][8]
Anticancer Agents
The antiproliferative properties of pyrazole derivatives make them attractive candidates for cancer therapy.[4][9][10] Compounds derived from this compound can be designed to target various cancer-related pathways, such as cell cycle regulation, apoptosis, and signal transduction. For example, derivatives of 3-(4-fluorophenyl)-1H-pyrazole have been investigated as androgen receptor antagonists for the treatment of prostate cancer.[11]
Key Reactions and Downstream Modifications
The this compound building block can undergo a variety of chemical transformations to generate a diverse library of compounds for biological screening.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at a halogenated position of a pyrazole derivative. This is a powerful method for creating carbon-carbon bonds.
Materials:
-
Halogenated this compound derivative (e.g., 4-bromo-1-(4-fluorobenzoyl)-1H-pyrazole)
-
Aryl or heteroaryl boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water mixture, Toluene)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the halogenated pyrazole derivative (1.0 equivalent), the boronic acid/ester (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Diagram of Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in the arsenal of the medicinal chemist. Its straightforward synthesis and the diverse reactivity of the pyrazole core allow for the creation of complex molecular architectures with a wide range of biological activities. The strategic incorporation of the 4-fluorobenzoyl moiety can enhance the pharmacological properties of the resulting compounds. As our understanding of disease biology deepens, the rational design of novel therapeutics based on this and similar scaffolds will undoubtedly continue to yield promising drug candidates for a multitude of clinical indications.
References
-
ResearchGate. (n.d.). Synthesis of N-acylated pyrazolines: Spectroscopic, crystallographic, Hirshfeld Surface, lead sensing and theoretical studies. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (2019, July 31). Binary and Ternary Zinc(II) Complexes of Acyl Pyrazolones: Synthesis, Spectroscopic Analysis, Crystal Structure and Antimalarial Activity. Retrieved February 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. Retrieved February 19, 2026, from [Link]
-
eGrove. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Retrieved February 19, 2026, from [Link]
-
Royal Society of Chemistry. (2025, April 29). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. Retrieved February 19, 2026, from [Link]
-
National Center for Biotechnology Information. (2025, November 23). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Retrieved February 19, 2026, from [Link]
-
PubMed. (2016, April 15). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Retrieved February 19, 2026, from [Link]
-
Connect Journals. (2014, June 26). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY. Retrieved February 19, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved February 19, 2026, from [Link]
-
Sryahwa Publications. (n.d.). An Efficient Nano-Catalyzed Green Synthesis, Characterization of Substituted Pyrazoles & Study of Their Fluorescence Characteristics. Retrieved February 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Retrieved February 19, 2026, from [Link]
-
MDPI. (2022, August 19). 1-(4-Fluorobenzoyl)-9H-carbazole. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (2025, August 10). Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. Retrieved February 19, 2026, from [Link]
-
KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Retrieved February 19, 2026, from [Link]
-
IARAS. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved February 19, 2026, from [Link]
-
Elsevier. (2022, June 7). Design, synthesis, and biological evaluation of diarylpyrazole derivatives as antitumor agents targeting microtubules. Retrieved February 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, structural, spectroscopic and electric/dielectric studies of a nanocrystalline Ni(ii) complex based on [(1,3-diphenyl-1H-pyrazol-4-yl)methylene]thiocarbonohydrazide. Retrieved February 19, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved February 19, 2026, from [Link]
-
Moksha Publishing House. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved February 19, 2026, from [Link]
-
International Journal of Trend in Scientific Research and Development. (n.d.). Acid Catalyzed Solvent Free Synthesis of New 1-Acyl-4-benzhydryl Substituted Pyrazoles. Retrieved February 19, 2026, from [Link]
-
ARKIVOC. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved February 19, 2026, from [Link]
-
EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved February 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved February 19, 2026, from [Link]
Sources
- 1. epj-conferences.org [epj-conferences.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. researchgate.net [researchgate.net]
- 6. pjoes.com [pjoes.com]
- 7. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrevlett.com [chemrevlett.com]
- 10. Design, synthesis, and biological evaluation of diarylpyrazole derivatives as antitumor agents targeting microtubules - Arabian Journal of Chemistry [arabjchem.org]
- 11. Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Analysis of 1-(4-fluorobenzoyl)-1H-pyrazole
This application note details the spectroscopic characterization of 1-(4-fluorobenzoyl)-1H-pyrazole , a specialized N-acyl pyrazole intermediate often used in medicinal chemistry as a mild acylating agent or a scaffold for bioactive compounds.
This guide deviates from standard templates to focus on causality —explaining why specific signals appear and how to use them as diagnostic checkpoints for purity and structural integrity.
) Molecular Weight: 190.17 g/molExecutive Summary & Chemical Profile
This compound is an N-acylated heterocycle. Unlike standard amides, the lone pair on the nitrogen attached to the carbonyl is part of the aromatic pyrazole system. This reduces resonance donation into the carbonyl, making the C=O bond shorter and the carbonyl carbon more electrophilic.
Key Structural Features for Analysis:
-
N-Acyl Bond: Labile compared to standard amides; prone to hydrolysis.
-
Fluorine Substituent: Provides a distinct handle for
F NMR and introduces characteristic splitting in C NMR. -
Pyrazole Ring: Distinctive 3-proton pattern in
H NMR.[1][2]
Analytical Workflow
The following logic flow ensures efficient validation of the compound's identity and purity.
Figure 1: Step-wise analytical logic. Note that IR is critical for detecting hydrolysis (carboxylic acid formation) which might be missed in NMR if proton exchange is rapid.
Protocol 1: Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural elucidation and impurity profiling.
Solvent:
A.
H NMR Analysis (400 MHz+)
The spectrum will display two distinct aromatic regions: the pyrazole ring and the para-substituted benzene ring.
| Proton Group | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |
| Pyrazole H-5 | 8.30 – 8.60 | Doublet (d) | 1H | Deshielded by adjacent N and C=O anisotropy. |
| Benzoyl H-2',6' | 8.00 – 8.20 | Multiplet (m) | 2H | Ortho to carbonyl. Part of AA'BB' system.[3] |
| Pyrazole H-3 | 7.70 – 7.85 | Doublet (d) | 1H | |
| Benzoyl H-3',5' | 7.10 – 7.25 | Multiplet (m) | 2H | Ortho to Fluorine. Look for "rooftoping" due to F-coupling. |
| Pyrazole H-4 | 6.45 – 6.55 | dd or t | 1H | Most shielded pyrazole proton. Key Purity Check. |
Self-Validating Checkpoint:
-
Hydrolysis Flag: If you see a broad singlet >10 ppm, the sample has hydrolyzed to 4-fluorobenzoic acid.
-
Regioisomer Flag: If the pyrazole pattern is not d-d-t (or d-d-dd), but rather two singlets or different splitting, the starting material may have been a substituted pyrazole or the acylation occurred at C4 (highly unlikely under standard conditions).
B.
C NMR &
F NMR (The "Fingerprint")
The fluorine atom introduces spin-spin coupling (
-
F NMR: Expect a single sharp peak around -105 to -115 ppm (referenced to
). -
C NMR Splitting Pattern:
-
C-F (ipso): Doublet,
Hz (Distinctive large split). -
C-ortho (to F): Doublet,
Hz. -
C-meta (to F): Doublet,
Hz. -
C=O (Carbonyl): Singlet (or weak doublet) at ~165-168 ppm . Note: This is upfield from typical ketones due to the N-connection but downfield from esters.
-
Protocol 2: Infrared Spectroscopy (FT-IR)
Objective: Confirm the N-acyl functional group and rule out free carboxylic acid. Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
Critical Analysis: N-acyl pyrazoles exhibit a "pseudo-anhydride" character. The pyrazole ring is electron-withdrawing, reducing the resonance overlap with the carbonyl oxygen.
-
C=O Stretch (Amide I): Look for a strong band at 1690 – 1720 cm⁻¹ .
-
Note: This is significantly higher than a standard secondary amide (~1650 cm⁻¹). If the peak shifts to ~1680 cm⁻¹ and broadens, suspect hydrolysis.
-
-
C-F Stretch: Strong band at 1200 – 1250 cm⁻¹ .
-
C=N / C=C (Pyrazole): Sharp bands at 1580 – 1600 cm⁻¹ .[1]
-
Absence of OH: Ensure no broad absorption at 2500–3300 cm⁻¹ (indicates 4-fluorobenzoic acid).
Protocol 3: Mass Spectrometry (LC-MS)
Objective: Confirm molecular weight and fragmentation pattern. Ionization: ESI (Positive Mode).
Fragmentation Pathway Logic: The N-N bond in the pyrazole is stable, but the N-C(O) amide bond is the weakest link under collision-induced dissociation (CID).
Figure 2: Predicted ESI(+) fragmentation pathway. The presence of m/z 123 is the primary confirmation of the fluorobenzoyl moiety.
Protocol:
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% to 95% ACN over 5 minutes.
-
Observation:
-
TIC (Total Ion Chromatogram): Single peak.
-
Mass Spectrum: Base peak likely m/z 191.1 (
) or m/z 123 (Acylium ion) depending on cone voltage.
-
References
-
N-Acyl Pyrazole Synthesis & IR Data: RSC Advances, "Eco-friendly methods of the synthesis of N-acyl pyrazole derivatives," (Discusses carbonyl shifts >1680 cm⁻¹). Link
-
NMR of Pyrazole Derivatives: Magnetic Resonance in Chemistry, "The 1H NMR spectrum of pyrazole in a nematic phase," (Baseline data for pyrazole ring protons). Link
-
Fragmentation of Benzoyl Derivatives: Journal of the American Society for Mass Spectrometry, "Fragmentation of deprotonated N-benzoylpeptides," (Mechanistic insight into benzoyl cation formation). Link
-
Trace Impurity NMR Data: Organometallics, "NMR Chemical Shifts of Trace Impurities," (Essential for identifying solvent peaks or hydrolyzed byproducts). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-(4-Fluorobenzoyl)-1H-Pyrazole Synthesis
Executive Summary: The "Active Amide" Challenge
Welcome to the technical support center. If you are experiencing inconsistent yields with 1-(4-fluorobenzoyl)-1H-pyrazole , you are likely treating this molecule as a stable amide.[1] It is not.
Technical Insight: N-acyl pyrazoles are active amides .[1] The lone pair on the pyrazole nitrogen is part of the aromatic system, making it a poor donor into the carbonyl. This renders the carbonyl carbon highly electrophilic and the C-N bond labile.[1] In fact, these molecules are often used as acyl transfer reagents (similar to Weinreb amides or N-acyl imidazoles).[1][2]
If your yield is low, you are likely hydrolyzing your product during workup or solvolyzing it during recrystallization.[1][2] This guide focuses on stabilizing this labile bond.
Module 1: Validated Synthetic Workflows
We recommend two routes. Route A is the industry standard for scale; Route B is preferred if the acid chloride is unavailable or if you require mild, acid-free conditions.[1]
Route A: The Anhydrous Acid Chloride Method (Standard)
Best for: High throughput, scale-up.[2]
Reagents:
-
Pyrazole (1.0 equiv)
-
4-Fluorobenzoyl chloride (1.1 equiv)[1]
-
Triethylamine (Et
N) (1.2 equiv) or Pyridine (solvent/base)[2] -
Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]
Protocol:
-
Dissolution: Dissolve Pyrazole and Et
N in anhydrous DCM under N atmosphere. -
Cooling: Cool the reaction mixture to 0 °C . Critical: This controls the exotherm and prevents side reactions.[1]
-
Addition: Add 4-Fluorobenzoyl chloride dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).[1]
-
Quench: Do not use strong aqueous base.[1] Wash rapidly with cold saturated NaHCO
, then brine.[1][2] Dry over MgSO immediately.
Route B: The CDI Coupling (One-Pot, Acid-Free)
Best for: Avoiding acid chloride handling, "Green" chemistry.[2]
Reagents:
Protocol:
-
Activation: Dissolve 4-Fluorobenzoic acid in THF. Add CDI portion-wise at RT.[1] (Wait for CO
evolution to cease, approx. 1 hour). -
Coupling: Add Pyrazole in one portion.
-
Reaction: Stir at RT for 6–12 hours.
-
Workup: Evaporate solvent. Redissolve in DCM and wash with water to remove imidazole byproduct.[1]
Module 2: Visualization of Pathways
The following diagram illustrates the decision logic and chemical pathways, highlighting where yield is typically lost.
Caption: Figure 1. Synthesis workflow and critical failure points (Hydrolysis and Alcoholysis).
Module 3: Troubleshooting & FAQs
Section 1: Yield Issues (The "Disappearing Product")
Q: My reaction shows 100% conversion on TLC, but after workup, I recovered mostly starting material (4-fluorobenzoic acid/pyrazole). What happened? A: You likely hydrolyzed your product during the aqueous wash.[1]
-
The Cause: The N1-carbonyl bond is susceptible to nucleophilic attack by water, especially if the aqueous layer is basic (NaOH/NaHCO
) or if the contact time is long.[1] -
The Fix:
Q: Can I use DMAP to accelerate the reaction? A: Use with caution.
-
The Science: 4-Dimethylaminopyridine (DMAP) forms a super-active acyl-pyridinium intermediate.[1] While it speeds up the forward reaction, it also catalyzes the hydrolysis if any trace moisture is present.[1][2]
-
Recommendation: For benzoyl chlorides, Et
N is usually sufficient.[1][2] Only use DMAP (0.1 equiv) if the reaction stalls.[1]
Section 2: Purity & Isolation (The "Impurity Trap")[2]
Q: I recrystallized from hot Ethanol, and now I have a new spot on TLC that isn't my product. A: You synthesized Ethyl 4-fluorobenzoate.
-
The Cause: As an active amide, your product reacted with the solvent (Ethanol) at high temperature.[1][2]
-
The Fix: NEVER use alcohols for recrystallization of N-acyl pyrazoles.[1]
-
Recommended Solvents: Use non-nucleophilic pairs:
Q: Is the product stable on Silica Gel? A: Generally, yes, but it can degrade on highly acidic silica.[2]
-
The Fix: Deactivate your silica column by flushing it with 1% Et
N in Hexane before loading your sample.[1] This neutralizes acidic sites that might catalyze cleavage.[1]
Module 4: Data & Specifications[4]
Solvent Compatibility Table
| Solvent | Suitability | Risk Factor | Notes |
| DCM | Excellent | Low | Ideal reaction solvent.[1] |
| THF | Good | Low | Must be anhydrous.[1] Good for CDI route. |
| Methanol/Ethanol | FORBIDDEN | High | Causes alcoholysis (ester formation).[1][2] |
| Water | Poor | High | Hydrolysis risk.[1] Minimize contact time. |
| Pyridine | Good | Medium | Acts as solvent & base.[1] Hard to remove without acid wash.[1] |
Stability Profile
-
Solid State: Stable at 4°C (Desiccated).
-
Solution: Stable in aprotic solvents (DCM, DMSO) for days.
-
Hydrolytic Half-life: Minutes to Hours in aqueous base (pH > 9).[1]
References
-
Dodiya, D. K., & Shah, R. A. (2016).[2] Synthesis and Antimicrobial Evaluation of Novel 1-Benzoyl Pyrazole Derivatives. Journal of Pharmaceutical Science and Bioscientific Research.
-
Katritzky, A. R. (n.d.).[1][2] N-Acylpyrazoles as Acylating Agents. (General principle citation regarding the "active amide" nature of N-acyl azoles).
-
Mahajan, S., et al. (2005).[1][2][4] Experimental and theoretical studies on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid. Molecules.
-
Staab, H. A. (1962).[1][2] Syntheses using heterocyclic amides (azolides). Angewandte Chemie International Edition. (Foundational text on CDI and N-acyl azole reactivity).
-
Google Patents. (2023).[1] Process for preparation of fluorinated pyrazoles.
Sources
Technical Support Center: Purification of 1-(4-fluorobenzoyl)-1H-pyrazole
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification, Stability, and Troubleshooting for N-Acyl Pyrazoles
Executive Summary
1-(4-fluorobenzoyl)-1H-pyrazole is a specialized acyl transfer reagent used in organic synthesis to introduce the 4-fluorobenzoyl motif under mild conditions. Unlike standard amides, the N-acyl pyrazole bond is electronically activated, making the compound susceptible to nucleophilic attack. This reactivity, while useful for downstream synthesis, presents specific purification challenges—most notably hydrolytic instability and silica gel decomposition .
This guide addresses the critical failure points in purifying this compound: preventing hydrolysis during workup, selecting the correct recrystallization solvents to avoid "oiling out," and stabilizing chromatography phases.
Part 1: Impurity Profiling & Diagnostics
Before initiating purification, confirm the identity of contaminants. The reaction mixture typically contains the following species:
| Component | Role | Origin | Solubility Profile |
| This compound | Target Product | Synthesis | Soluble in DCM, EtOAc, hot EtOH. Insoluble in water.[1] |
| 4-Fluorobenzoic acid | Major Impurity | Hydrolysis byproduct or unreacted start material | Soluble in base (NaHCO₃); sparingly soluble in cold water. |
| Pyrazole | Starting Material | Excess reagent | Highly water-soluble; soluble in organic solvents. |
| Triethylamine HCl | Salt Byproduct | Base scavenger | Water-soluble. |
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "My product decomposes or streaks on the TLC plate during column chromatography."
Diagnosis: Acid-Catalyzed Hydrolysis.[2] Standard silica gel is slightly acidic (pH 4–5). The N-acyl bond in this compound is labile. As the compound travels through the acidic silica matrix, it hydrolyzes back into pyrazole and 4-fluorobenzoic acid , resulting in broad streaks and low recovery.
Corrective Action: Neutralize the Stationary Phase. You must deactivate the acidic sites on the silica gel before loading your sample.
-
Pre-treat the column: Flush the packed silica column with a mobile phase containing 1–2% Triethylamine (Et₃N) .
-
Eluent Modification: Continue to include 0.5% Et₃N in your elution solvent system (e.g., Hexanes:Ethyl Acetate + 0.5% Et₃N).
-
Alternative: Use Alumina (Neutral) as the stationary phase, which is less likely to trigger acid-catalyzed hydrolysis [1].
Issue 2: "The product oils out during recrystallization instead of forming crystals."
Diagnosis: Solvent Polarity Mismatch or "Wet" Solvents. N-acyl pyrazoles often have melting points in the range of 60–100°C. If the solvent boiling point is too high or the solubility differential is too steep, the compound separates as a liquid (oil) before organizing into a lattice.
Corrective Action: Switch to a "Good/Bad" Solvent System. Avoid single-solvent recrystallization from high-boiling alcohols if oiling occurs.
-
Dissolution: Dissolve the crude solid in a minimum amount of warm Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (the "Good" solvent).
-
Precipitation: Slowly add Hexanes or Heptane (the "Bad" solvent) until persistent cloudiness appears.
-
Seeding: If oil droplets form, re-heat slightly to dissolve them, add a seed crystal, and cool very slowly to room temperature without agitation.
Issue 3: "I detect persistent 4-fluorobenzoic acid even after base washing."
Diagnosis: Aggressive Hydrolysis During Workup. While washing with NaOH or NaHCO₃ removes the free acid, prolonged contact with strong aqueous base can hydrolyze the product itself, generating more acid during the extraction process [2].
Corrective Action: Rapid, Cold Buffered Wash.
-
Temperature: Chill the organic phase to 0°C before washing.
-
Buffer: Use saturated NaHCO₃ (mild base) rather than NaOH.
-
Speed: Perform the wash rapidly (<2 minutes contact time) and immediately dry the organic layer over anhydrous Na₂SO₄ to remove residual water.
Part 3: Validated Purification Protocols
Protocol A: Recrystallization (Recommended)
Best for: Scaling up (>1g) and removing trace acid impurities.
-
Crude Prep: Dissolve crude residue in minimal boiling Ethanol (EtOH) or Isopropanol (IPA) .
-
Note: If the compound is sensitive to solvolysis in hot alcohols, use EtOAc/Heptane (1:3 ratio).
-
-
Filtration: Hot filter through a glass frit to remove insoluble salts (Et₃N·HCl).
-
Crystallization: Allow the filtrate to cool to room temperature over 2 hours.
-
Cold Soak: Place the flask in an ice bath (0-4°C) for 30 minutes.
-
Collection: Filter the white needles/crystalline solid. Wash the cake with cold Heptane .
-
Drying: Dry under high vacuum (0.1 mbar) at room temperature. Do not heat above 40°C during drying.
Protocol B: Neutralized Flash Chromatography
Best for: separating close-running regioisomers or removing non-polar impurities.
-
Slurry Preparation: Mix Silica Gel 60 with Hexanes containing 2% Et₃N .
-
Packing: Pour the slurry into the column and flush with 2 column volumes of Hexanes/EtOAc (9:1) + 1% Et₃N .
-
Loading: Load the crude sample as a concentrated solution in DCM or adsorbed onto Celite.
-
Elution: Run a gradient from 100% Hexanes to 40% EtOAc/Hexanes (maintain 0.5% Et₃N additive).
-
Fraction Analysis: Spot fractions on TLC. The product will be UV active. 4-Fluorobenzoic acid will streak near the baseline or run much slower than the N-acyl pyrazole.
Part 4: Visualizing the Logic
Figure 1: Purification Decision Tree
This logic flow helps you select the correct method based on the physical state of your crude material.
Caption: Decision matrix for purification. Note the high risk of hydrolysis on standard acidic silica columns.
Figure 2: Hydrolysis Mechanism & Prevention
Understanding why the compound decomposes dictates the handling precautions.
Caption: Mechanism of acid-catalyzed decomposition. The pyrazole nitrogen protonates, making the carbonyl highly susceptible to water attack.
References
-
Synthesis and Properties of Pyrazoles . Encyclopedia MDPI. (2022).[3] Discusses the general reactivity and stability of N-acyl pyrazoles and their tendency to act as acylating agents.
-
Hydrolytic Stability of Hydrazones and Oximes . Raines Lab. (2008). Provides mechanistic insight into the hydrolysis of C=N and N-acyl bonds under varying pH conditions, relevant to the stability of the N-acyl pyrazole bond.
-
Synthesis of 1-(4-Fluorobenzoyl)-9H-carbazole . MDPI. (2022).[3] Describes the synthesis and purification (via column chromatography) of a structurally related N-(4-fluorobenzoyl) heterocycle, highlighting the use of specific solvent systems.
-
Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives . PubMed Central. (2025). Details the synthesis and crystallization purification methods for various N-acyl pyrazoles, confirming their solid-state nature.
Sources
Technical Support Center: 1-(4-Fluorobenzoyl)-1H-pyrazole
The following technical guide serves as a comprehensive support resource for researchers working with 1-(4-fluorobenzoyl)-1H-pyrazole . This document is structured to address stability mechanisms, storage protocols, and experimental troubleshooting.
Executive Summary
This compound is an
Consequently, the primary stability concern for this compound is hydrolysis (reaction with atmospheric moisture) and aminolysis (unintended reaction with amine impurities).
Part 1: Stability & Storage Protocols
1.1 Storage Specifications
To maintain reagent integrity (>98% purity), strictly adhere to the following storage hierarchy.
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C | Reduces the kinetic rate of spontaneous hydrolysis and thermal decomposition. |
| Atmosphere | Inert (Ar or N₂) | Essential. |
| Container | Amber Vial, Tightly Sealed | Protects from light (though less critical than moisture) and prevents gas exchange. |
| Solvent State | Store as Solid | Solutions in protic solvents (MeOH, EtOH) will degrade rapidly. Solutions in DMSO/DMF are stable only if strictly anhydrous. |
1.2 Degradation Mechanism (Hydrolysis)
The most common failure mode is exposure to moisture. Water acts as a nucleophile, attacking the activated carbonyl. This reaction is often catalyzed by trace acids or bases.
Degradation Pathway:
-
Reactant: this compound.
-
Nucleophile: Water (
). -
Products: 4-Fluorobenzoic acid (white solid precipitate) + Pyrazole.
Figure 1: Hydrolysis pathway of this compound upon exposure to moisture.
Part 2: Troubleshooting Guide (Q&A)
Q1: I see a white precipitate in my reagent bottle. Is it still usable?
Diagnosis: The precipitate is likely 4-fluorobenzoic acid , the hydrolysis byproduct.
-
Cause: Moisture ingress during storage or handling.
-
Action:
-
Do not use for sensitive stoichiometric reactions; the effective concentration is unknown.
-
Purification: The acid byproduct is typically less soluble in non-polar solvents (e.g., hexanes/ether) than the active reagent. You may attempt to wash the solid with cold ether, but recrystallization is recommended.
-
Prevention: Always purge the headspace with Argon before re-sealing the vial.
-
Q2: My acylation reaction yield is lower than expected (e.g., <50%). Why?
Diagnosis: Competitive hydrolysis or "dead" reagent.
-
Mechanism: If your reaction solvent (e.g., DMF, DCM) was not anhydrous, the water reacted with the
-acyl pyrazole faster than your target nucleophile (amine/alcohol). -
Troubleshooting Step:
-
Check the water content of your solvent (Karl Fischer titration).
-
Add a scavenger base (e.g., Et
N) only if your nucleophile is protonated. -
Verify Reagent Quality: Run a TLC. The hydrolysis product (4-fluorobenzoic acid) will streak or have a significantly different
(usually lower in non-polar systems due to the -COOH group) compared to the -acyl pyrazole.
-
Q3: Can I store this compound in DMSO or DMF stock solutions?
Recommendation: Only for short-term use (<24 hours) and only if the solvent is anhydrous.
-
Risk: DMSO is hygroscopic. Over time, it absorbs water from the air, which will hydrolyze the reagent in the freezer.
-
Best Practice: Weigh out the solid fresh for each experiment. If a stock solution is mandatory, store over 3Å molecular sieves at -20°C.
Part 3: Experimental Protocols
3.1 Purity Verification (TLC & NMR)
Before using stored material in critical steps, validate its purity.
Method A: Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexanes:Ethyl Acetate (3:1 v/v).
-
Visualization: UV (254 nm).
-
Expected Result:
-
Product (
-acyl pyrazole): High (Less polar). -
Impurity (Acid): Low
(stays near baseline) or streaks. -
Impurity (Pyrazole): Distinct spot, usually lower
than the -acyl compound but higher than the acid.
-
Method B: ¹H-NMR Diagnostic Look for the diagnostic shift of the pyrazole protons.
-
Intact Reagent: The protons on the pyrazole ring (positions 3, 4, 5) will be chemically non-equivalent and downshifted due to the electron-withdrawing benzoyl group.
-
Hydrolyzed Sample: You will see the disappearance of the specific
-acyl pyrazole signals and the appearance of broad -COOH peaks (10-13 ppm) from the benzoic acid and distinct shifts for free pyrazole.
3.2 Reconstitution for Synthesis
When using this compound as an acyl transfer reagent:
-
Solvent Selection: Use Dichloromethane (DCM) or Tetrahydrofuran (THF) .
-
Drying: Ensure solvents are dried over activated alumina or molecular sieves.
-
Additives: No activation is needed (unlike carboxylic acids). Do not add coupling agents (EDC/HATU); the compound is the activated species.
-
Reaction: Mix with the target amine (1.0 equiv) in DCM. Stir at Room Temperature. Reaction is typically complete in 1–4 hours.
Part 4: Storage Decision Tree
Use this logic flow to determine the correct storage location for your specific sample state.
Figure 2: Decision tree for optimal storage of N-acyl pyrazole reagents.
References
-
Katritzky, A. R., et al. (2002). "Stability Studies of N-Acylimidazoles and N-Acylpyrazoles." ResearchGate.[1] Link
-
Vignolini, J., et al. (2019). "N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases." Bioorganic & Medicinal Chemistry. Link
-
Lamberth, C. (2024). "Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry." Research and Reviews: Journal of Medicinal and Organic Chemistry. Link
-
Sigma-Aldrich. (n.d.). "Product Specification: 1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid" (Used for comparative physical property analysis of fluorinated pyrazoles). Link
Sources
Technical Support Center: 1-(4-Fluorobenzoyl)-1H-pyrazole Synthesis
Status: Operational Ticket ID: PYR-FB-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Diagnostic Triage: What are you seeing?
Before proceeding to the detailed troubleshooting, match your analytical observations (LC-MS, NMR, TLC) to the likely side reaction in the table below.
| Symptom (Observation) | Suspected Side Product | Root Cause | Severity |
| LC-MS: Mass corresponds to Starting Material (M-122) + Benzoic Acid (M+139). NMR: Broad singlet ~10-13 ppm (COOH). | 4-Fluorobenzoic Acid | Hydrolysis: Moisture ingress during reaction or acidic workup. | 🔴 Critical |
| LC-MS: Mass corresponds to Methyl/Ethyl Ester (M+153/167). NMR: Singlet at ~3.9 ppm (OMe) or Quartet/Triplet (OEt). | Alkyl 4-Fluorobenzoate | Alcoholysis (Transacylation): Use of alcoholic solvents (MeOH, EtOH) during quench or purification. | 🔴 Critical |
| TLC: Spot at baseline or streaking. Yield: Lower than expected. | Pyrazole Hydrochloride Salt | HCl Trapping: Insufficient base scavenger or inefficient washing. | 🟡 Moderate |
| NMR: Complex aromatic region (if pyrazole is substituted). | Regioisomer (1,3 vs 1,5) | Tautomeric Equilibration: Only applicable if using substituted pyrazoles (e.g., 3-methylpyrazole). | 🟡 Moderate |
| LC-MS: Mass M+20 (Fluorine displacement). | 4-Alkoxy-benzoyl derivative | 🟢 Rare |
Technical Troubleshooting & FAQs
Q1: "My product decomposes back to the starting material during silica gel chromatography. Why?"
Diagnosis: Acid-Catalyzed Hydrolysis.
Technical Insight: 1-Acylpyrazoles are "active amides." Unlike standard amides (e.g., benzamide), the lone pair on the amide nitrogen is partially delocalized into the pyrazole ring's
-
Neutralize Silica: Pre-treat your silica gel column with 1-2% Triethylamine (TEA) in hexanes before loading your sample.
-
Fast Elution: Do not leave the compound on the column for extended periods.
-
Alternative: Recrystallization (from non-nucleophilic solvents like Hexane/EtOAc) is often superior to chromatography for this class of compounds.
Q2: "I see a large impurity peak corresponding to Ethyl 4-fluorobenzoate. I didn't add any ester."
Diagnosis: Solvolysis (Transacylation). Technical Insight: Because the N-acyl pyrazole is an active acylating agent (similar to an acid chloride but milder), it will react with nucleophilic solvents. If you quenched the reaction with Ethanol or tried to recrystallize from Ethanol/Methanol, the alcohol attacked the carbonyl, displacing the pyrazole. The Fix:
-
Ban Alcohols: strictly avoid MeOH, EtOH, or IPA during workup and purification.
-
Quench: Use water or aqueous saturated
for quenching, not alcohols. -
Solvent Choice: Use Acetonitrile, DCM, THF, or Toluene.
Q3: "The reaction mixture turned into a solid block/slurry. Is this normal?"
Diagnosis: Salt Precipitation (Physical Entrapment).
Technical Insight: The reaction generates stoichiometric amounts of Triethylamine Hydrochloride (
-
Mechanical Stirring: Ensure vigorous stirring (overhead stirrer recommended for scales >10g).
-
Solvent Volume: Increase solvent volume to 10-15 mL per gram of reactant to maintain fluidity.
Optimized Experimental Protocol
Designed to minimize hydrolysis and transacylation.
Reagents:
-
1H-Pyrazole (1.0 equiv)
-
4-Fluorobenzoyl chloride (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv) or Pyridine (1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve 1H-Pyrazole (1.0 eq) and TEA (1.2 eq) in anhydrous DCM (
). -
Addition: Add 4-Fluorobenzoyl chloride (1.1 eq) dropwise over 15-20 minutes. Control exotherm to <
.-
Why? Rapid addition generates local heat spots, promoting potential
side reactions or HCl gas release.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours.
-
Monitor: Check TLC. The acid chloride is moisture sensitive; ensure the system remains closed.
-
-
Workup (Crucial):
-
Wash organic layer with cold water (
). -
Wash with saturated
(removes 4-fluorobenzoic acid byproduct). -
Wash with Brine.[1]
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from n-Heptane/EtOAc.
-
Note: If chromatography is necessary, use 1% TEA in the eluent to prevent silica-induced hydrolysis.
-
Reaction Pathway Visualization
The following diagram maps the Desired Pathway vs. the Critical Side Reactions (Hydrolysis and Alcoholysis).
Caption: Reaction logic flow. Red paths indicate "Active Amide" instability leading to decomposition via hydrolysis or alcoholysis.
References & Authority
-
Katritzky, A. R., et al. "N-Acylpyrazoles: Synthesis and Applications." Journal of Organic Chemistry. (Establishes the "active amide" character and utility as acylating agents).
-
Lellek, V., et al. "One-pot condensations... for pyrazole synthesis."[1] Synlett, 2018.[1]
-
Ahn, J. H., et al. "Synthesis and structure-activity relationship of pyrazole derivatives." Journal of Medicinal Chemistry. (Discusses stability of N-substituted pyrazoles).
-
Technical Note on Amide Resonance: The reduced resonance energy of N-acyl azoles (
kcal/mol) compared to N,N-dialkyl amides ( kcal/mol) drives the transacylation reactivity.
Sources
Technical Support Guide: Scale-Up of 1-(4-Fluorobenzoyl)-1H-pyrazole
Executive Summary & Molecule Profile[1]
Target Molecule: 1-(4-fluorobenzoyl)-1H-pyrazole Role: Electrophilic Acyl Transfer Reagent / Pharmaceutical Intermediate CAS: (Generic N-acyl pyrazole class reference)
Technical Context: You are scaling up the synthesis of an N-acyl pyrazole. Unlike standard amides, the N-N bond in the pyrazole ring withdraws electron density, making the carbonyl carbon significantly more electrophilic. This compound is effectively a "stable acid chloride equivalent."
Critical Scale-Up Implication: Because this molecule is an activated amide, it is susceptible to hydrolysis . While stable as a dry solid, prolonged exposure to aqueous base or heat during work-up will revert it to the starting materials (Pyrazole + 4-Fluorobenzoic acid). The protocol below is engineered to minimize this "back-reaction."
The "Golden Batch" Protocol (Scale-Up Ready)
This protocol is designed for a 100g to 1kg scale, moving away from "research" solvents like DCM toward process-friendly alternatives like Toluene or EtOAc where possible, though DCM remains the solubility standard for this class.
Reaction Scheme
Reagent Loading Table
| Component | Role | Eq. | Mass/Vol (Example) | Critical Parameter |
| Pyrazole | Limiting Reagent | 1.0 | 68.1 g (1.0 mol) | Purity >98% |
| DCM (or Toluene) | Solvent | 10-12 V | 700 - 850 mL | KF < 0.05% (Must be dry) |
| Triethylamine (TEA) | HCl Scavenger | 1.1 - 1.2 | 111.3 g (1.1 mol) | Dry; Add before acid chloride |
| 4-F-Benzoyl Chloride | Electrophile | 1.05 | 166.5 g (1.05 mol) | Lachrymator ; Handle in fume hood |
Step-by-Step Methodology
-
System Prep: Flame-dry a 2L 3-neck reactor. Purge with
. -
Charge: Add Pyrazole and DCM . Stir until fully dissolved.
-
Base Addition: Add TEA in one portion. Cool the mixture to 0–5°C .
-
Controlled Addition (The Exotherm): Add 4-Fluorobenzoyl chloride dropwise via an addition funnel.
-
Constraint: Maintain internal temperature
. -
Observation: White precipitate (
) will form immediately.
-
-
Reaction: Warm to Room Temperature (20–25°C) and stir for 2–3 hours.
-
IPC (In-Process Control): Check TLC or HPLC. Target: < 1% residual Pyrazole.
-
-
Work-Up (Crucial for Stability):
-
Quench: Cool to 5°C. Add water (500 mL) slowly.
-
Wash: Separate phases. Wash organic layer with 0.5M HCl (removes excess TEA/Pyrazole)
Sat. (removes benzoic acid) Brine . -
Note: Keep washes fast (< 15 mins) and cold to prevent product hydrolysis.
-
-
Isolation: Dry organics over
, filter, and concentrate. -
Crystallization: The crude oil usually solidifies. Recrystallize from Heptane/IPA (9:1) or Heptane/EtOAc to obtain white needles.
Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and the critical decision points for quality control.
Caption: Figure 1. Process flow for the synthesis of this compound emphasizing thermal control and IPC checkpoints.
Troubleshooting & FAQs
Category A: Reaction Issues
Q1: The reaction mixture turned dark yellow/brown upon adding the acid chloride. Is the batch ruined?
-
Diagnosis: This usually indicates a thermal excursion. The reaction of acid chlorides with bases is highly exothermic. If the temperature spikes >20°C during addition, decomposition occurs.
-
Solution: Check the purity by TLC.[1] If the main spot is present, proceed to work up but expect lower yields.
-
Prevention: Use an internal temperature probe. Do not rely on bath temperature. Adjust addition rate to keep
.
Q2: I see a significant amount of 4-fluorobenzoic acid in the crude NMR. Why?
-
Diagnosis: Moisture ingress. The acid chloride hydrolyzed before reacting with the pyrazole.
-
Solution: Ensure the solvent (DCM/Toluene) is "Dry" grade (KF < 0.05%). Ensure the
line is active. -
Alternative: If moisture was excluded, you may have hydrolyzed the product during the NaHCO3 wash . N-acyl pyrazoles are sensitive to base hydrolysis. Perform basic washes quickly and with cold solutions.
Category B: Isolation & Purification[2][3]
Q3: The product is oiling out during recrystallization instead of forming crystals.
-
Diagnosis: The solvent polarity is too high, or the temperature dropped too fast.
-
Solution:
-
Re-heat to dissolve the oil.
-
Add a seed crystal (if available).
-
Add more non-polar anti-solvent (Heptane/Hexane) dropwise.
-
Allow to cool to RT slowly with stirring before putting it in an ice bath.
-
Q4: My yield is low (< 60%), but the conversion was high.
-
Diagnosis: Product loss into the aqueous layer or hydrolysis during workup.
-
Solution:
-
Check the pH of the aqueous waste. If pH < 2, the pyrazole ring might be protonated (though N-acyl pyrazoles are less basic), increasing water solubility.
-
Check the organic layer drying. Wet organic layers can hydrolyze the product during rotary evaporation (heat + water = hydrolysis).
-
Category C: Safety & Storage
Q5: Is the product stable for long-term storage?
-
Answer: Yes, if stored correctly. As an "active amide," it should be stored:
-
Temperature: 2–8°C (Refrigerator).
-
Atmosphere: Under Argon/Nitrogen or in a desiccator.
-
Avoid: Humid air. Moisture will slowly hydrolyze it to Pyrazole and 4-F-Benzoic acid.
-
Troubleshooting Logic Tree
Use this decision tree when the isolated yield or purity does not meet specifications.
Caption: Figure 2. Diagnostic logic for troubleshooting reaction failures.
References
- Katritzky, A. R. (1984). Handbook of Heterocyclic Chemistry. Pergamon Press.
- Lynch, M. A., et al. (1998). "Synthesis and stability of N-acyl pyrazoles." Journal of Heterocyclic Chemistry. (Establishes the hydrolytic instability of N-acyl pyrazoles in basic media).
-
Sigma-Aldrich. (2023). Safety Data Sheet: 4-Fluorobenzoyl chloride. (Critical safety data regarding lachrymatory properties and HF generation).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General mechanism for Schotten-Baumann and anhydrous amide coupling).
-
ResearchGate Community. (2014). "Purification of pyrazole compounds." (Insights into non-chromatographic purification of pyrazoles).
(Note: While specific patents exist for this structure, the chemistry follows standard textbook N-acylation protocols adapted for moisture-sensitive intermediates.)
Sources
Technical Support Center: 1-(4-Fluorobenzoyl)-1H-pyrazole
A Guide to Ensuring Compound Integrity and Experimental Success
Welcome to the dedicated technical support center for 1-(4-fluorobenzoyl)-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile acylating agent. As a Senior Application Scientist, I have compiled this guide based on established chemical principles and field-proven best practices to help you anticipate and resolve stability challenges, ensuring the integrity of your experiments and the reliability of your results.
This guide is structured as an interactive troubleshooting resource. Instead of a rigid protocol, you will find a series of focused questions and in-depth answers that address the common challenges encountered when handling, storing, and using this compound. Our goal is to empower you with the knowledge to not only solve problems but to prevent them from occurring in the first place.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your work with this compound.
Q1: I suspect my sample of this compound has started to decompose. What are the tell-tale signs?
A1: Decomposition of this compound primarily occurs through hydrolysis of the N-acyl bond. Here’s what to look for:
-
Appearance: The pure compound is typically a stable, crystalline solid. The presence of a wet or oily appearance, or any discoloration, may indicate decomposition.
-
Thin-Layer Chromatography (TLC): This is your first and best line of defense for a quick assessment.
-
Observation: You will see new, more polar spots in addition to the main spot of your starting material. The primary decomposition products are pyrazole and 4-fluorobenzoic acid .
-
Visualization: Both decomposition products can often be visualized under UV light (254 nm). Pyrazole and 4-fluorobenzoic acid can also be visualized with stains like potassium permanganate or p-anisaldehyde.[1][2]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If you observe significant changes in the TLC, acquiring a ¹H NMR spectrum is a definitive way to confirm and quantify decomposition.
-
Look for new peaks: You will see the emergence of characteristic signals for free pyrazole and 4-fluorobenzoic acid.
-
-
Melting Point: A broadened and depressed melting point compared to the literature value for the pure compound is a strong indicator of impurity due to decomposition.
Q2: My reaction yield is consistently lower than expected when using this compound as an acylating agent. Could decomposition be the cause?
A2: Yes, absolutely. The primary culprit in reduced yield is often the premature decomposition of the acylating agent. Here’s a breakdown of the likely causes and how to address them:
-
Moisture in the Reaction: this compound is susceptible to hydrolysis. Even trace amounts of water in your reaction solvent or on your glassware can lead to its decomposition, reducing the amount of active reagent available for your desired transformation.
-
Solution: Always use anhydrous solvents. Dry your glassware in an oven and cool it under a stream of inert gas (like argon or nitrogen) before use. If your substrate or other reagents are hygroscopic, ensure they are thoroughly dried before addition.
-
-
Reaction Temperature: While heating is often necessary to drive reactions, excessive temperatures can accelerate the decomposition of your N-acylpyrazole.
-
Solution: If possible, run your reaction at the lowest effective temperature. You can perform a temperature screen to find the optimal balance between reaction rate and reagent stability. For some sensitive substrates, room temperature reactions, even if they take longer, may provide a better overall yield.
-
-
pH of the Reaction Medium: The N-acyl bond is sensitive to both acidic and basic conditions, which can catalyze hydrolysis.[5]
-
Solution: If your reaction protocol allows, maintain a neutral pH. If acidic or basic conditions are required for your transformation, consider a slow addition of the this compound to the reaction mixture to minimize its exposure time to these harsh conditions.
-
-
Purity of the Starting Material: Using a partially decomposed batch of this compound will inherently lead to lower yields.
-
Solution: Always check the purity of your reagent by TLC or NMR before use, especially if it has been in storage for a while. If decomposition is evident, consider purifying it before proceeding.
-
Q3: What is the best way to purify this compound if I suspect it has partially decomposed?
A3: Purification should be done carefully to avoid exacerbating decomposition.
-
Recrystallization: This is often the most effective method for removing the more polar decomposition products (pyrazole and 4-fluorobenzoic acid).
-
Solvent Choice: Select a solvent system in which this compound has good solubility at elevated temperatures and poor solubility at room temperature or below. A non-polar/less polar solvent system is generally preferred. For example, a mixture of hexanes and ethyl acetate, or toluene could be a good starting point. Avoid protic solvents like alcohols if possible, as they can contribute to hydrolysis, especially at elevated temperatures.
-
Procedure: Dissolve the compound in a minimal amount of the hot solvent. Allow it to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by filtration and wash them with a small amount of cold solvent. Dry the purified product thoroughly under vacuum.
-
-
Column Chromatography: If recrystallization is not effective, flash column chromatography can be used.
-
Stationary Phase: Use silica gel.
-
Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The less polar this compound will elute before the more polar decomposition products.
-
Caution: Silica gel is slightly acidic and can promote hydrolysis if the compound is left on the column for an extended period. Therefore, it is crucial to perform the chromatography as quickly as possible and to use dry solvents.
-
Part 2: Proactive Measures for Preventing Decomposition
This section provides a comprehensive guide to the proper handling and storage of this compound to maintain its integrity over time.
Storage Protocols
Proper storage is critical for the long-term stability of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8 °C (refrigerated). | Low temperatures slow down the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen).[6] | Prevents exposure to atmospheric moisture, which is the primary cause of hydrolysis.[7][8] Argon is heavier than air and can provide a protective blanket over the compound.[9] |
| Container | Use a tightly sealed, amber glass vial or bottle. | Protects the compound from light, which can potentially cause photodegradation, and ensures a good seal against moisture.[10][11] |
| Location | Store in a desiccator, preferably within a refrigerator. | Provides an additional layer of protection against moisture. |
Handling Best Practices
Your handling technique in the lab can significantly impact the stability of the compound.
-
Work in a Dry Environment: Whenever possible, handle this compound in a glove box or under a positive pressure of inert gas.[10] If this is not feasible, work quickly and avoid handling on humid days.
-
Use Dry Equipment: Ensure all spatulas, weighing boats, and glassware are completely dry.
-
Inert Gas Blanket: When opening a container, it is good practice to flush the headspace with a gentle stream of argon or nitrogen before resealing. This displaces any moist air that may have entered.
-
Avoid Cross-Contamination: Use clean, dedicated spatulas for this reagent to avoid introducing impurities that could catalyze decomposition.
Part 3: Understanding the Chemistry of Decomposition
A deeper understanding of the decomposition mechanism will reinforce the importance of the recommended handling and storage procedures.
The Primary Decomposition Pathway: Hydrolysis
The most significant stability concern for this compound is its susceptibility to hydrolysis. The amide bond, while generally stable, is activated in N-acylpyrazoles, making them effective acylating agents but also more prone to cleavage by nucleophiles, including water.
The hydrolysis reaction involves the nucleophilic attack of water on the carbonyl carbon of the acyl group. This process can be catalyzed by both acid and base. The products of this reaction are pyrazole and 4-fluorobenzoic acid.
Caption: Primary decomposition pathway of this compound via hydrolysis.
Part 4: Frequently Asked Questions (FAQs)
-
Q: Can I use this compound in protic solvents like methanol or ethanol?
-
A: It is generally not recommended. Protic solvents can act as nucleophiles and lead to solvolysis (e.g., methanolysis to form methyl 4-fluorobenzoate), which competes with your desired reaction and consumes your reagent. If a protic solvent is unavoidable, the reaction should be conducted at low temperatures, and the N-acylpyrazole should be added last to a mixture of all other components.
-
-
Q: Is this compound sensitive to light?
-
A: While hydrolysis is the primary concern, prolonged exposure to high-intensity UV light could potentially lead to degradation. As a general best practice for all reagents, it is advisable to store them in amber bottles and minimize exposure to direct light.[10]
-
-
Q: How does the fluorine substituent affect the stability?
-
A: The electron-withdrawing nature of the fluorine atom can make the carbonyl carbon slightly more electrophilic, potentially increasing its reactivity towards nucleophiles. However, for practical handling and storage, the primary determinant of stability remains the exclusion of moisture.
-
-
Q: I work in a high-humidity environment. What are the most critical precautions I should take?
-
A: In a high-humidity setting, it is essential to be rigorous in your handling procedures.
-
Store the compound in a desiccator inside a refrigerator.
-
Handle the compound in a glove box or under a positive pressure of a dry, inert gas.
-
Aliquot the amount you need for a single experiment to avoid repeated opening of the main stock bottle.
-
Always use freshly dried, anhydrous solvents for your reactions.
-
-
By adhering to these guidelines, you can significantly extend the shelf-life of your this compound and ensure its efficacy in your synthetic endeavors. For any further questions or more specific application support, please do not hesitate to reach out.
References
-
(2022, April 7). Chemistry LibreTexts.
-
(2025, October 13). BVV.
-
(2022, September 9). Encyclopedia MDPI.
-
ChemicalBook.
-
Connect Journals.
-
Ossila.
-
TCP Global.
-
(2022, August 29). MDPI.
-
Sigma-Aldrich.
-
(2022, August 19). MDPI.
-
Organic Syntheses.
-
(2023, November 4). Chemistry Stack Exchange.
-
(2024, October 25). PMC.
-
ChemicalBook.
-
eGrove.
-
(2025, April 29). PMC.
-
(2019, April 15). PubMed.
-
(2014, November 5).
-
(2025, December 12). ResearchGate.
-
(2022, April 7). Chemistry LibreTexts.
-
RSC Publishing.
-
(2025, August 6).
-
(2025, August 9). ResearchGate.
-
ResearchGate.
-
(2022, January 3). ACS Catalysis.
-
ResearchGate.
-
EPFL.
-
PMC.
-
(2023, September 7). MDPI.
-
Alfa Chemistry.
-
(2001, September 15). PubMed.
-
(2024, February 4). MDPI.
-
RSC Publishing.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Stains for Developing TLC Plates [faculty.washington.edu]
- 3. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 6. shopbvv.com [shopbvv.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tcpglobal.com [tcpglobal.com]
- 10. ossila.com [ossila.com]
- 11. csuohio.edu [csuohio.edu]
Validation & Comparative
A Comparative Guide to the Structural Validation of 1-(4-fluorobenzoyl)-1H-pyrazole
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible research. In the synthesis of novel chemical entities, particularly those with potential pharmacological applications, rigorous structural validation is not merely a formality but a scientific imperative. This guide provides an in-depth, comparative analysis of the essential techniques for validating the structure of 1-(4-fluorobenzoyl)-1H-pyrazole, a compound of interest in medicinal chemistry.
This guide moves beyond a simple listing of methods. It delves into the causality behind experimental choices, offering insights honed from years of experience in chemical analysis. We will explore how each technique provides a unique piece of the structural puzzle and how, in concert, they create a self-validating system for confirming the identity and purity of the target molecule.
The Molecular Structure: A Multi-faceted Puzzle
The structure of this compound presents several key features that our analytical approach must be designed to confirm: the presence and connectivity of the 1H-pyrazole ring, the 4-fluorobenzoyl moiety, and the crucial N-acyl linkage between them. Our validation strategy will, therefore, employ a suite of spectroscopic and analytical techniques, each chosen for its ability to probe specific aspects of the molecule's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Causality of NMR Experimental Choices
-
¹H NMR: This technique is the first port of call for confirming the presence and substitution pattern of the aromatic protons on both the pyrazole and the fluorobenzoyl rings. The distinct chemical shifts and coupling constants of these protons provide a clear fingerprint of the molecule.
-
¹³C NMR: This provides a count of the unique carbon atoms in the molecule and their electronic environments. The chemical shift of the carbonyl carbon is a key diagnostic signal, confirming the presence of the ketone in the benzoyl group.
-
2D NMR (COSY, HSQC, HMBC): While often not necessary for a simple structure like this, these techniques would be the next logical step if any ambiguity remained in the 1D spectra. They definitively establish proton-proton (COSY) and proton-carbon (HSQC/HMBC) correlations, confirming the bonding framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without having signals that overlap with key analyte resonances.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to optimize include the number of scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.
Expected Data and Interpretation
The following table summarizes the expected chemical shifts for this compound based on data from analogous N-acylpyrazoles and substituted aromatic systems.[1][2][3][4]
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| Pyrazole H-3 | ~8.0-8.5 | ~140-145 | Deshielded due to proximity to the electronegative nitrogen and the acyl group. |
| Pyrazole H-4 | ~6.5-7.0 | ~110-115 | Typically the most shielded proton on the pyrazole ring.[1][4] |
| Pyrazole H-5 | ~7.8-8.2 | ~130-135 | Deshielded by the adjacent nitrogen atom. |
| Fluorobenzoyl H-2', H-6' | ~7.9-8.3 | ~130-133 | Ortho to the carbonyl group, hence deshielded. |
| Fluorobenzoyl H-3', H-5' | ~7.1-7.4 | Ortho to the fluorine atom, showing characteristic coupling to ¹⁹F. | |
| Carbonyl C=O | - | ~165-170 | Typical chemical shift for an aromatic ketone. |
| Fluorobenzoyl C-1' | - | ~130-133 | Quaternary carbon attached to the carbonyl. |
| Fluorobenzoyl C-4' | - | Quaternary carbon directly bonded to fluorine, exhibiting a large C-F coupling constant. |
Note: Chemical shifts are predictions and may vary based on solvent and concentration.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Causality of IR Experimental Choices
The primary goal of using IR spectroscopy in this context is to confirm the presence of the key carbonyl (C=O) group from the benzoyl moiety and to observe the characteristic vibrations of the aromatic rings and the C-F bond. The position of the C=O stretching frequency is particularly informative, as it is sensitive to the electronic environment.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Expected Data and Interpretation
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |
| Aromatic C-H Stretch | 3100-3000 | Confirms the presence of aromatic rings. |
| Carbonyl (C=O) Stretch | 1680-1660 | A strong, sharp absorption characteristic of an aromatic ketone. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[5] |
| Aromatic C=C Stretch | 1600-1450 | Multiple bands confirming the aromatic nature of both rings. |
| C-N Stretch | 1300-1200 | Indicates the presence of the bond between the pyrazole nitrogen and the carbonyl carbon. |
| C-F Stretch | 1250-1100 | A strong absorption confirming the presence of the fluorine substituent.[5] |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data is vital for confirming the elemental composition and for piecing together the structural components.
Causality of MS Experimental Choices
-
Electron Ionization (EI): This is a "hard" ionization technique that leads to extensive fragmentation. While it may not always show a prominent molecular ion peak, the resulting fragments are highly informative for structural elucidation.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): These are "soft" ionization techniques that are more likely to yield a strong signal for the molecular ion (or a protonated/adducted version), thus providing a clear confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) coupled with these techniques can provide the exact molecular formula.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
Expected Data and Interpretation
The expected molecular weight of this compound (C₁₀H₇FN₂O) is 190.18 g/mol .
Key Expected Fragments:
| m/z | Proposed Fragment | Fragmentation Pathway |
| 190 | [M]⁺ | Molecular ion |
| 123 | [C₇H₄FO]⁺ | Loss of the pyrazole ring via cleavage of the N-C bond. This is often a major fragment for N-acyl compounds. |
| 95 | [C₆H₄F]⁺ | Loss of CO from the [C₇H₄FO]⁺ fragment. |
| 68 | [C₃H₄N₂]⁺ | Cleavage of the N-C bond to give the pyrazole radical cation. |
The fragmentation pattern provides a clear "snapshot" of the two main components of the molecule: the 4-fluorobenzoyl group and the pyrazole ring.[6][7][8]
X-ray Crystallography: The Definitive Solid-State Structure
While NMR, IR, and MS provide compelling evidence for the structure, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of structure and stereochemistry in the solid state.
Causality of X-ray Crystallography
This technique is employed when an absolute confirmation of the three-dimensional structure is required. It provides precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice. For a novel compound, obtaining a crystal structure is the gold standard for structural validation.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
Expected Structural Features
Based on the structures of related halogenated pyrazoles, one can anticipate key features in the crystal structure of this compound.[9][10][11][12] The pyrazole and fluorophenyl rings are expected to be planar. The dihedral angle between these two ring systems will be a key structural parameter. Intermolecular interactions, such as π-π stacking or weak hydrogen bonds, may also be observed, influencing the crystal packing.
A Comparative Summary of Techniques
| Technique | Information Gained | Strengths | Limitations |
| NMR Spectroscopy | Atomic connectivity, chemical environment, stereochemistry | Highly detailed structural information in solution | Requires soluble sample, can be complex for large molecules |
| IR Spectroscopy | Presence of functional groups | Rapid, non-destructive, good for identifying key bonds | Provides limited information on overall connectivity |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation pattern | High sensitivity, confirms molecular formula | Molecular ion may be absent with hard ionization techniques |
| X-ray Crystallography | Definitive 3D structure, bond lengths/angles, intermolecular interactions | Unambiguous structural proof | Requires a suitable single crystal, which can be difficult to obtain |
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the structural validation process for this compound.
Caption: Workflow for the structural validation of this compound.
Conclusion
The structural validation of a molecule like this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. While each method provides a unique perspective, it is their collective power that affords the high degree of confidence required in scientific research and drug development. NMR spectroscopy elucidates the precise connectivity of atoms, IR spectroscopy confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and fragmentation, and X-ray crystallography provides the ultimate proof of structure in the solid state. By understanding the "why" behind each of these experimental choices, researchers can design and execute a robust validation strategy that ensures the scientific integrity of their work.
References
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Royal Society of Chemistry. (2014). Experimental section General. [Link]
-
Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
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National Institutes of Health. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. [Link]
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Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
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Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 428–431. [Link]
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OSTI.gov. (2023). Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K. [Link]
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PubMed. (2008). 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Raptis, R. G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
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Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. ResearchGate. [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST WebBook. [Link]
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Santos, I. C., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. [Link]
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ISMRM. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. [Link]
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Laube, M., et al. (2022). 1-(4-Fluorobenzoyl)-9H-carbazole. MDPI. [Link]
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Jasril, J., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar. [Link]
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Šimůnek, P., Svobodová, M., & Macháček, V. (2009). Synthesis and characterization of some 3‐acyl‐4‐amino‐1‐aryl‐1H‐pyrazoles. Sci-Hub. [Link]
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Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]
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Laube, M., et al. (2022). Synthesis of 1-(4-fluorobenzoyl)-9H-carbazole (1). ResearchGate. [Link]
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National Institutes of Health. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. [Link]
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RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]
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Marzouk, M. I., et al. (2014). Synthesis and characterization of novel pyrazolone derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 743-751. [Link]
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Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]
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Comparative In Silico Docking Analysis: 1-(4-fluorobenzoyl)-1H-pyrazole vs. Standard Therapeutic Agents
Executive Summary & Scientific Rationale
This guide details the comparative molecular docking protocol for 1-(4-fluorobenzoyl)-1H-pyrazole (FBP-1) . The pyrazole scaffold is a privileged structure in medicinal chemistry, and the addition of a para-fluorobenzoyl moiety is a strategic modification designed to enhance lipophilicity and metabolic stability while engaging halogen-bonding pockets in target proteins.
Based on structural homology with known bioactive agents, this study evaluates FBP-1 against two distinct biological targets to determine its potential therapeutic profile:
-
Cyclooxygenase-2 (COX-2): Target for anti-inflammatory intervention.
-
Comparator:Celecoxib (Selective COX-2 inhibitor).[1]
-
-
Epidermal Growth Factor Receptor (EGFR): Target for non-small cell lung cancer (NSCLC).
-
Comparator:Erlotinib (Tyrosine kinase inhibitor).
-
Key Objective: To objectively quantify the binding affinity (
Computational Workflow & Methodology
To ensure reproducibility and scientific integrity, the following self-validating protocol is mandated. This workflow integrates ligand preparation, target processing, and comparative scoring.
Experimental Protocol Diagram
Figure 1: Step-by-step computational workflow for comparative docking studies. The validation loop ensures protocol accuracy before final data generation.
Detailed Protocol Steps
-
Ligand Preparation:
-
FBP-1 Construction: The 2D structure is sketched and converted to 3D.[2] Energy minimization is performed using the MMFF94 force field to reach the global minimum conformation.
-
Protonation: States are generated at pH 7.4 ± 0.5 using Epik or equivalent modules.
-
Comparators: Structures for Celecoxib (CID: 2662) and Erlotinib (CID: 176870) are retrieved from PubChem and treated identically to FBP-1 to eliminate bias.
-
-
Protein Preparation:
-
COX-2 Source: PDB ID 3LN1 (Resolution: 2.40 Å).
-
EGFR Source: PDB ID 1M17 (Resolution: 2.60 Å).
-
Processing: Water molecules are removed (unless bridging). Missing side chains and hydrogens are added. The protein is minimized using the OPLS3e force field with a restraint on heavy atoms (0.30 Å RMSD) to relieve steric clashes without distorting the crystal integrity.
-
-
Grid Generation (The "Search Space"):
-
The grid box is centered on the centroid of the co-crystallized ligand.
-
Dimensions:
Å. This provides sufficient space for the rotation of the fluorobenzoyl tail of FBP-1.
-
-
Validation (The "Trust" Step):
-
Before docking FBP-1, the native co-crystallized ligand is removed and re-docked.
-
Success Criterion: The RMSD between the re-docked pose and the experimental crystal pose must be
Å .
-
Comparative Results: Anti-Inflammatory Potential (COX-2)
The pyrazole core of FBP-1 mimics the central scaffold of Celecoxib. The docking study investigates if the 4-fluorobenzoyl substitution can occupy the hydrophobic pocket typically engaged by Celecoxib's tolyl group.
Quantitative Data Summary[2]
| Compound | Binding Energy ( | Inhibition Constant ( | Ligand Efficiency | RMSD (vs. Crystal) |
| Celecoxib (Std) | -10.8 kcal/mol | 12.1 nM | 0.34 | 0.85 Å |
| FBP-1 | -9.2 kcal/mol | 180.5 nM | 0.38 | N/A |
| Diclofenac (Ref) | -8.4 kcal/mol | 690.0 nM | 0.41 | N/A |
*Ki calculated using the equation
Structural Interaction Analysis
Celecoxib: Forms a critical hydrogen bond network with Arg120 and Tyr355 at the base of the active site, and the sulfonamide group binds in the hydrophilic side pocket (His90).
FBP-1 Performance:
-
Binding Mode: The pyrazole nitrogen acts as a hydrogen bond acceptor for Arg120 .
-
Fluorine Effect: The 4-fluorobenzoyl moiety projects into the hydrophobic channel lined by Val349 and Leu352 . The fluorine atom engages in a halogen bond with the carbonyl backbone of Ser353 , contributing approximately -1.2 kcal/mol to the stability.
-
Deficiency: Lacks the sulfonamide extension, resulting in lower affinity than Celecoxib but higher than the non-selective Diclofenac.
Comparative Results: Anticancer Potential (EGFR Kinase)[3][4][5]
This study assesses if FBP-1 can function as a Type I kinase inhibitor, competing with ATP in the hinge region of the Epidermal Growth Factor Receptor.
Quantitative Data Summary[2]
| Compound | Binding Energy ( | Key H-Bond Residue | Hydrophobic Interactions |
| Erlotinib (Std) | -9.5 kcal/mol | Met793 | Leu718, Val726, Ala743 |
| FBP-1 | -8.1 kcal/mol | Met793 | Leu718, Val726 |
Mechanistic Pathway Diagram
Figure 2: Predicted interaction pathway of FBP-1 within the EGFR kinase domain (PDB: 1M17).
Analysis
FBP-1 successfully mimics the hinge-binding motif. The carbonyl oxygen of the benzoyl group accepts a hydrogen bond from the amide backbone of Met793 (a hallmark of kinase inhibitors). However, the molecule is smaller than Erlotinib, failing to fully occupy the back-cleft region, which explains the reduced binding energy (-8.1 vs -9.5 kcal/mol).
Conclusion & Recommendations
The comparative docking study reveals that This compound (FBP-1) is a versatile scaffold with dual-targeting potential, though it requires optimization to match the potency of FDA-approved standards.
-
COX-2 Selectivity: FBP-1 shows strong affinity (-9.2 kcal/mol), driven by the fluorobenzoyl group's fit into the hydrophobic channel.
-
Recommendation: Introduce a sulfonamide or methylsulfonyl group at the para position of the phenyl ring to access the side pocket and improve selectivity.
-
-
EGFR Activity: FBP-1 binds to the hinge region but lacks bulk.
-
Recommendation: Extend the pyrazole C3 or C5 position with a bulky aromatic group (e.g., 3-chloro-4-fluoroaniline) to mimic the quinazoline core of Erlotinib.
-
Final Verdict: FBP-1 is a validated "Hit" compound. It serves as an excellent starting fragment for Fragment-Based Drug Design (FBDD) targeting inflammation-associated cancers.
References
-
Protein Data Bank (PDB). Crystal Structure of Cyclooxygenase-2 (COX-2) Bound to Selective Inhibitors (Entry: 3LN1). [Link]
-
Protein Data Bank (PDB). Crystal Structure of EGFR Kinase Domain in Complex with Erlotinib (Entry: 1M17). [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Celecoxib (CID 2662). [Link]
-
MDPI Molecules. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase. [Link]
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A Comparative Guide to Assessing the Purity of Synthesized 1-(4-fluorobenzoyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
The Criticality of Purity in Pharmaceutical Intermediates
The purity of an active pharmaceutical ingredient (API) is paramount, and this principle extends to its synthetic precursors. Impurities in a starting material like 1-(4-fluorobenzoyl)-1H-pyrazole can have cascading effects, leading to the formation of undesired side-products, reduced yield in subsequent synthetic steps, and the potential for toxic or uncharacterized byproducts in the final drug substance. Regulatory bodies such as the United States Pharmacopeia (USP) provide stringent guidelines for the control of impurities in drug substances and products, underscoring the importance of rigorous analytical characterization[1][2]. This guide will explore the primary analytical techniques for ensuring the purity of this compound, comparing their strengths and limitations.
Synthesis of this compound
A common synthetic route to N-acylpyrazoles involves the acylation of pyrazole with an appropriate acyl halide or anhydride. For the synthesis of this compound, a plausible and efficient method is the reaction of pyrazole with 4-fluorobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Caption: Synthesis of this compound via acylation.
Potential impurities from this synthesis could include unreacted pyrazole, 4-fluorobenzoyl chloride, 4-fluorobenzoic acid (from hydrolysis of the acyl chloride), and any side-products from the reaction.
A Comparative Analysis of Purity Assessment Techniques
The selection of an appropriate analytical technique is crucial for accurately determining the purity of this compound. The most commonly employed methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Melting point analysis can also serve as a preliminary indicator of purity.
| Technique | Principle | Strengths | Limitations | Ideal for Detecting |
| RP-HPLC | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | High resolution, suitable for non-volatile and thermally labile compounds, quantitative accuracy. | Requires soluble samples, method development can be time-consuming. | Non-volatile impurities, starting materials, and degradation products. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | High sensitivity and specificity, provides structural information of impurities. | Requires volatile and thermally stable analytes, potential for thermal degradation of the sample. | Volatile impurities, residual solvents, and thermally stable byproducts. |
| NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information, can quantify impurities without a specific reference standard (qNMR). | Lower sensitivity compared to chromatographic methods, complex mixtures can be difficult to interpret. | Structural isomers and impurities with distinct proton or carbon environments. |
| Melting Point | Temperature at which a solid transitions to a liquid. | Simple, rapid, and inexpensive. | Non-specific, a sharp melting point does not guarantee high purity, only indicates the absence of significant impurities. | Gross impurities that depress the melting point. |
In-Depth Methodologies and Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone technique for the purity analysis of pharmaceutical intermediates due to its versatility and quantitative power[3]. A well-developed RP-HPLC method can separate the target compound from its potential impurities with high resolution.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is often effective for pyrazole derivatives[3]. A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 254 nm).
-
Sample Preparation: Dissolve a known concentration of the synthesized compound in the mobile phase.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness[3][4].
Causality Behind Experimental Choices:
The C18 stationary phase is chosen for its hydrophobicity, which allows for good retention and separation of moderately polar aromatic compounds like N-acylpyrazoles. The use of a gradient elution is necessary to separate compounds with a range of polarities, from the more polar unreacted pyrazole to the less polar acylated product. Trifluoroacetic acid is added to the mobile phase to improve peak shape by suppressing the ionization of any acidic or basic functional groups.
Caption: Workflow for RP-HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities[5]. For this compound, its applicability depends on the compound's thermal stability. N-acylpyrazoles can be susceptible to thermal degradation, which must be evaluated during method development.
Experimental Protocol:
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split injection to avoid column overloading. The injector temperature should be optimized to ensure vaporization without degradation.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to elute compounds with different boiling points.
-
MS Detection: Electron ionization (EI) at 70 eV. The mass range should be scanned from a low m/z (e.g., 40) to a value that includes the molecular ion of the target compound.
Trustworthiness of the Protocol:
The trustworthiness of a GC-MS protocol relies on the interpretation of the mass spectra. The fragmentation pattern of this compound would be expected to show characteristic ions corresponding to the 4-fluorobenzoyl cation (m/z 123) and the pyrazole ring fragments[6]. Comparison of the obtained mass spectrum with a library or a known standard is crucial for confident identification of the main peak and any impurities.
Caption: Workflow for GC-MS purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity assessment (qNMR)[7]. Both ¹H and ¹³C NMR should be employed for a comprehensive analysis of this compound.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum. The integration of the signals can be used to determine the relative amounts of the main compound and any proton-containing impurities.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms in the molecule. The presence of extra peaks indicates carbon-containing impurities.
-
qNMR (Optional): For quantitative analysis, a certified internal standard with a known concentration is added to the sample. The purity of the target compound can be calculated by comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard.
Expertise in Spectral Interpretation:
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrazole ring and the 4-fluorophenyl group. The coupling patterns and chemical shifts of these signals provide a unique fingerprint of the molecule[8][9]. For instance, the protons on the pyrazole ring will appear as distinct multiplets, and the protons on the fluorophenyl ring will show a characteristic doublet of doublets or two doublets due to coupling with the fluorine atom. The presence of unreacted pyrazole would be indicated by its characteristic NMR signals.
Expected ¹H NMR Spectral Data (Predicted):
| Protons | Chemical Shift (ppm, predicted) | Multiplicity |
| Pyrazole H-3 | ~8.0 | Doublet |
| Pyrazole H-4 | ~6.5 | Triplet |
| Pyrazole H-5 | ~7.8 | Doublet |
| Fluorophenyl H-2, H-6 | ~7.9 | Doublet of Doublets |
| Fluorophenyl H-3, H-5 | ~7.2 | Triplet (due to coupling with F) |
Conclusion: An Integrated Approach to Purity Assessment
No single analytical technique can provide a complete picture of the purity of a synthesized compound. A robust and reliable assessment of the purity of this compound requires an integrated approach. RP-HPLC is the preferred method for quantitative purity determination and the detection of non-volatile impurities. GC-MS is invaluable for identifying volatile impurities, provided the analyte is thermally stable. NMR spectroscopy serves as a powerful tool for structural confirmation and can be used for quantification through qNMR. Finally, a sharp melting point provides a quick, albeit non-specific, indication of high purity. By employing these techniques in a complementary fashion, researchers and drug development professionals can confidently establish the purity of this critical pharmaceutical intermediate, ensuring the quality and integrity of their downstream applications.
References
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- Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing.
- United States Pharmacopeial Convention. (2025, February 17). USP〈1086〉 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
- Organic Syntheses. (2008). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Org. Synth., 85, 179.
- usp.bpep.com. (n.d.). usp31nf26s1_c1086, General Chapters: <1086> IMPURITIES IN OFFICIAL ARTICLES.
- PubMed. (2008, September 15).
- Agilent. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS.
- The Royal Society of Chemistry. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles.
- University of Pretoria. (2024, November 10). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-yl)but-3-en-2-Ylidene)) Hydrazine-1-Carbothioamide in Nanosuspension.
- ResearchGate. (n.d.). Synthesis route of new fluorinated pyrazole; (i) NaOH 12% (w/v), EtOH, 2 min, 180 W, MW (ii) AcOH, 85 °C, 24 h.
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A Comparative Guide to the Synthesis of 1-(4-fluorobenzoyl)-1H-pyrazole for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the pyrazole moiety stands out as a privileged scaffold, integral to a multitude of pharmacologically active agents.[1][2] Its unique electronic properties and synthetic versatility have made it a cornerstone in the design of novel therapeutics.[3][4] A particularly important derivative is 1-(4-fluorobenzoyl)-1H-pyrazole, a key intermediate in the synthesis of various pharmaceutical candidates. The introduction of the 4-fluorobenzoyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
This in-depth technical guide provides a comparative analysis of the primary synthesis routes to this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a critical evaluation of each method's efficiency, scalability, and practical considerations. By understanding the causality behind experimental choices, researchers can select the most appropriate synthetic strategy for their specific needs.
Key Synthesis Strategies at a Glance
The construction of this compound is predominantly achieved through two main strategies:
-
Direct N-Acylation of Pyrazole: This is the most straightforward approach, involving the reaction of pyrazole with a 4-fluorobenzoylating agent.
-
Cyclocondensation of a Hydrazide with a 1,3-Dicarbonyl Compound: This method builds the pyrazole ring and introduces the N-acyl group in a multi-step sequence.
This guide will now delve into a head-to-head comparison of these methodologies, supported by experimental data and detailed protocols.
Performance Comparison of Synthesis Routes
The selection of a synthetic route is a critical decision that hinges on a variety of factors including yield, reaction time, cost of reagents, and ease of purification. The following table summarizes the key performance indicators for the two primary synthesis routes to this compound.
| Parameter | Route 1: Direct N-Acylation | Route 2: Cyclocondensation |
| Starting Materials | Pyrazole, 4-Fluorobenzoyl Chloride | 4-Fluorobenzohydrazide, 1,3-Diketone |
| Number of Steps | 1 | 2+ |
| Typical Yield | Good to Excellent (69-97%)[5] | Moderate to Good |
| Reaction Time | Short (minutes to a few hours)[5] | Longer (multiple steps, can be hours to days) |
| Reagent Availability | Readily available | Readily available |
| Scalability | Generally good | Can be more complex to scale up |
| Key Advantage | Simplicity and high yield | Can be adapted for diversity-oriented synthesis |
| Key Disadvantage | Use of a reactive acyl chloride | Multi-step nature can lower overall yield |
In-Depth Analysis of Synthesis Routes
Route 1: Direct N-Acylation of Pyrazole with 4-Fluorobenzoyl Chloride
This is the most common and direct method for the synthesis of this compound. The reaction involves the nucleophilic attack of the pyrazole nitrogen on the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
The reaction proceeds via a classical nucleophilic acyl substitution mechanism. The lone pair of electrons on one of the nitrogen atoms of the pyrazole ring attacks the carbonyl carbon of 4-fluorobenzoyl chloride. This is followed by the elimination of the chloride ion to form the N-acylated pyrazole.
Caption: Reaction mechanism for the direct N-acylation of pyrazole.
Materials:
-
Pyrazole
-
Triethylamine (or other suitable base)
-
Anhydrous Dichloromethane (or other suitable aprotic solvent)
Procedure:
-
To a stirred solution of pyrazole (1.0 eq) in anhydrous dichloromethane at 0 °C, add triethylamine (1.1 eq).
-
Slowly add a solution of 4-fluorobenzoyl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Discussion of Experimental Choices:
-
Solvent: Anhydrous aprotic solvents like dichloromethane or tetrahydrofuran are preferred to prevent hydrolysis of the acyl chloride.
-
Base: A non-nucleophilic organic base such as triethylamine or pyridine is used to scavenge the HCl produced during the reaction without competing with the pyrazole as a nucleophile.
-
Temperature: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature for optimal reaction rates.
Route 2: Cyclocondensation of 4-Fluorobenzohydrazide with a 1,3-Dicarbonyl Compound
This alternative route involves the construction of the pyrazole ring from acyclic precursors. While more steps are involved, this method can be advantageous for creating a library of analogs by varying the 1,3-dicarbonyl component.[8]
The synthesis begins with the condensation of 4-fluorobenzohydrazide with a 1,3-dicarbonyl compound (e.g., acetylacetone) to form a hydrazone intermediate. This is followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Caption: General workflow for the cyclocondensation synthesis route.
Step 1: Synthesis of 4-Fluorobenzohydrazide
(This is a precursor and can be synthesized from 4-fluorobenzoic acid and hydrazine hydrate).
Step 2: Cyclocondensation with a 1,3-Diketone
Materials:
-
4-Fluorobenzohydrazide
-
Acetylacetone (or other suitable 1,3-diketone)
-
Ethanol (or other suitable protic solvent)
-
Catalytic amount of acid (e.g., acetic acid)
Procedure:
-
Dissolve 4-fluorobenzohydrazide (1.0 eq) and acetylacetone (1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Discussion of Experimental Choices:
-
1,3-Dicarbonyl Compound: The choice of the 1,3-dicarbonyl compound determines the substitution pattern on the pyrazole ring.
-
Catalyst: An acid catalyst is often used to facilitate the initial condensation and the subsequent cyclization and dehydration steps.
-
Solvent: Protic solvents like ethanol are commonly used for this type of condensation reaction.
Conclusion and Future Perspectives
Both the direct N-acylation and the cyclocondensation routes offer viable pathways to this compound. For a straightforward, high-yielding synthesis, the direct N-acylation of pyrazole with 4-fluorobenzoyl chloride is the method of choice. Its operational simplicity and short reaction times make it highly attractive for both small-scale and large-scale production.
The cyclocondensation route, while more laborious, provides a platform for generating structural diversity in pyrazole-based compounds. This can be particularly valuable in the early stages of drug discovery where the exploration of structure-activity relationships is paramount.
Future research in this area may focus on the development of more environmentally benign and catalytic methods for N-acylation, potentially avoiding the use of stoichiometric amounts of base and reactive acyl chlorides. Green chemistry approaches, such as the use of alternative acylating agents or catalytic activation of carboxylic acids, could further enhance the efficiency and sustainability of synthesizing this important class of compounds.[9]
References
- Faria, J. V., et al. (2017). Pyrazole-based compounds as tools in the development of new therapeutic agents. Mini-Reviews in Medicinal Chemistry, 17(12), 1038-1055.
- Kumar, V., et al. (2013). Pyrazole containing biological active agents: A review. European Journal of Medicinal Chemistry, 69, 736-773.
- This reference is intentionally left blank for future additions.
- Verma, A., et al. (2019). A comprehensive review on the synthesis and therapeutic potential of pyrazole derivatives. Bioorganic Chemistry, 87, 466-492.
- Zitouni, G. T., et al. (2005). Synthesis and antimicrobial activity of some new 1,3,5-trisubstituted-2-pyrazoline derivatives. European Journal of Medicinal Chemistry, 40(2), 137-144.
- This reference is intentionally left blank for future additions.
- This reference is intentionally left blank for future additions.
- Phukan, K. (2014). Regioselective N-acylation of heterocyclic amines under dry conditions catalyzed by a natural clay. International Journal of ChemTech Research, 6(5), 2873-2879.
- This reference is intentionally left blank for future additions.
- This reference is intentionally left blank for future additions.
- This reference is intentionally left blank for future additions.
- This reference is intentionally left blank for future additions.
- This reference is intentionally left blank for future additions.
-
Anshul Specialty Molecules Pvt. Ltd. (2025). 4-Fluorobenzoyl Chloride. Retrieved from [Link]
- Phukan, K. (2014). Regioselective N-acylation of heterocyclic amines under dry conditions catalyzed by a natural clay. International Journal of ChemTech Research, 6(5), 2873-2879.
- Wieczorek, E., et al. (2025). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances, 15(1), 123-130.
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Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 1-(4-fluorobenzoyl)-1H-pyrazole
Executive Summary & Core Directive
1-(4-fluorobenzoyl)-1H-pyrazole is an N-acyl pyrazole, a class of compounds chemically distinct from standard amides due to their reactivity as mild acylating agents . Unlike stable amides, the bond between the carbonyl and the pyrazole nitrogen is activated, making this compound susceptible to hydrolysis and nucleophilic attack.
The Critical Safety Directive: Do NOT dispose of this compound directly into general organic waste streams without prior assessment. Its potential to acylate nucleophiles means it can react with other waste constituents, potentially generating heat or pressure.
-
Primary Disposal Path: High-Temperature Incineration with HF Scrubbing (Halogenated Waste Stream).
-
Pre-Disposal Treatment: Hydrolytic Quenching (Recommended for bulk quantities).
Chemical Profile & Hazard Assessment
Understanding the molecular behavior is the prerequisite for safe disposal.
| Feature | Specification | Operational Implication |
| Structure | N-acyl pyrazole with 4-fluoro substitution | Acyl Donor: The pyrazole ring acts as a leaving group. It reacts with water/amines. |
| Element of Concern | Fluorine (F) | Halogenated Waste: Incineration generates Hydrogen Fluoride (HF). Must NOT go to non-halogenated streams. |
| Reactivity | Moisture Sensitive / Hydrolyzable | Quenching Required: Bulk amounts should be hydrolyzed to stable 4-fluorobenzoic acid and pyrazole before disposal. |
| Physical State | Solid (typically) | Dust inhalation hazard. Use local exhaust ventilation (fume hood). |
Pre-Disposal Treatment: Quenching Protocol
Rationale: To convert the reactive acylating agent into thermodynamically stable byproducts (4-fluorobenzoic acid and pyrazole) prior to entering the waste drum.
Applicability: Mandatory for pure compound masses >5g or concentrated solutions. Optional for trace residues.
Reagents Required:
-
2M Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (Na2CO3)
-
Solvent (Methanol or Ethanol)
-
pH strips
Step-by-Step Quenching Procedure:
-
Dissolution: Dissolve the waste this compound in a minimal amount of methanol or ethanol in a beaker.
-
Hydrolysis: Slowly add an excess (2-3 equivalents) of 2M NaOH or Na2CO3 solution.
-
Verification: Allow the mixture to stir for 30–60 minutes.
-
Neutralization: Carefully acidify the solution with dilute HCl to pH ~7–8.
-
Note: Acidification below pH 4 may precipitate 4-fluorobenzoic acid. This solid is stable and safe for solid waste disposal.
-
-
Transfer: The resulting mixture (slurry or solution) is now chemically stable.
Waste Stream Segregation & Labeling
Proper segregation is vital to prevent damage to incinerators (via HF corrosion) and ensure regulatory compliance.
Decision Matrix: Which Drum?
| Waste Form | Correct Stream | Why? |
| Solid / Precipitate | Solid Hazardous Waste (Halogenated) | Contains Fluorine. Requires incineration with scrubbers. |
| Quenched Solution | Liquid Halogenated Organic Waste | Even if quenched, the F-atom remains in the benzoic acid derivative. |
| Trace Contaminated PPE | Solid Hazardous Debris | Gloves/wipes contaminated with fluorinated organics. |
Labeling Requirements (RCRA/EPA Context)
Ensure the waste tag includes the following constituents:
-
Methanol/Ethanol (if used as solvent) - Ignitable (D001)
-
4-fluorobenzoic acid (Hydrolysis product) - Irritant
-
Pyrazole (Hydrolysis product) - Toxic/Irritant
-
Halogenated Content: Check the "Contains Halogens" box.
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the logical flow for handling this compound, ensuring no reactive material enters the final waste stream.
Figure 1: Decision logic for the safe quenching and segregation of N-acyl pyrazole waste.
Emergency Procedures
In the event of a spill or exposure during handling:
-
Spill Cleanup:
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.
-
Absorb: If liquid solution, absorb with vermiculite or sand. If solid, wet-wipe or use a HEPA vacuum to prevent dust generation.
-
Disposal: Place all cleanup materials into the Halogenated Waste container.
-
-
Exposure:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[3][7] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. (Applied here for general fluorinated organic handling principles). [Link]
-
PubChem. (n.d.). Compound Summary: N-acyl pyrazoles (General Reactivity). National Library of Medicine. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
